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  • Product: Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
  • CAS: 3334-01-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: A Key Intermediate in Modern Drug Development

A Note on the Target Compound: Initial searches for "Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate" did not yield specific data, suggesting it is not a commonly synthesized or commercially available compound. However,...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: Initial searches for "Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate" did not yield specific data, suggesting it is not a commonly synthesized or commercially available compound. However, a structurally analogous compound, Tetrahydrofuran-3-yl 4-methylbenzenesulfonate , is a well-documented and critical intermediate in the pharmaceutical industry. This guide will focus on this oxygen-containing analogue, which is of significant interest to researchers and drug development professionals.

Introduction and Strategic Importance

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, particularly its chiral isomers, has emerged as a pivotal building block in the synthesis of complex pharmaceutical agents. Its structure combines a stable tetrahydrofuran (THF) ring with a tosylate group, an excellent leaving group in nucleophilic substitution reactions. This combination makes it an ideal precursor for introducing the chiral tetrahydrofuranyl moiety into a target molecule.

The most prominent application of this compound is in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2][3] As such, understanding the properties and handling of its key intermediates is paramount for chemists and process developers in the pharmaceutical sector. This guide provides a comprehensive overview of the physical, chemical, and safety properties of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, with a focus on its (R)-enantiomer, which is crucial for the synthesis of Empagliflozin.[1][2][4]

Physicochemical and Spectroscopic Properties

The precise characterization of a pharmaceutical intermediate is fundamental to ensuring the quality and consistency of the final active pharmaceutical ingredient (API). Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is typically a white to light yellow crystalline solid or powder at room temperature.[5]

Key Physicochemical Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₄S[1][2][4][6][7][8][9]
Molecular Weight 242.29 g/mol [1][2][4][6][7][8][9]
CAS Number 219823-47-9 ((3R)-isomer)[1][2][3][4][5][10][11]
112052-11-6 ((3S)-isomer)[6][12]
Appearance White to light yellow powder or crystal[5]
Melting Point 38.0 to 42.0 °C ((R)-isomer)[5]
Purity Typically >98.0% (HPLC)[1][5]
Storage Temperature Refrigerated (0-10°C), under inert gas[3][5][11]
Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation. For (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, the expected spectroscopic signatures are:

  • NMR Spectroscopy: The structure can be confirmed by Nuclear Magnetic Resonance (NMR).[5]

  • SMILES Code: Cc1ccc(cc1)S(=O)(=O)O[C@@H]2CCOC2 ((R)-isomer)[1]

  • InChI Key: WWCNXHYRAKUQDB-SNVBAGLBSA-N ((R)-isomer)[13]

Synthesis and Reaction Mechanism

The synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a standard organic transformation that involves the tosylation of a secondary alcohol. The causality behind this choice is the conversion of the hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group, thereby activating the 3-position of the tetrahydrofuran ring for subsequent nucleophilic attack.

General Synthesis Workflow

The process involves the reaction of the corresponding enantiomer of 3-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[14]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_hydroxytetrahydrofuran (R)-3-Hydroxytetrahydrofuran reaction_vessel Reaction Vessel (Controlled Temperature) 3_hydroxytetrahydrofuran->reaction_vessel tosyl_chloride p-Toluenesulfonyl Chloride (TsCl) tosyl_chloride->reaction_vessel base Inorganic Base (e.g., KOH, NaOH) base->reaction_vessel solvent Aprotic Solvent (e.g., Toluene, THF) solvent->reaction_vessel workup Aqueous Workup & Phase Separation reaction_vessel->workup purification Purification (e.g., Crystallization or Chromatography) workup->purification product (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate purification->product

Caption: Synthesis workflow for (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Detailed Experimental Protocol

The following protocol is a synthesized example based on established chemical principles for tosylation reactions.[14]

Objective: To synthesize (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Materials:

  • (R)-3-Hydroxytetrahydrofuran

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[14]

  • Toluene or Tetrahydrofuran (THF)[14]

  • Dilute Hydrochloric Acid (HCl)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Aqueous Sodium Chloride (NaCl) solution (brine)

  • n-Heptane (for washing/crystallization)

Procedure:

  • Setup: Equip a clean, dry reaction vessel with a mechanical stirrer, thermometer, and a nitrogen inlet for an inert atmosphere.

  • Charging Reactants: Charge the vessel with (R)-3-hydroxytetrahydrofuran and the chosen solvent (e.g., toluene). Begin stirring.

  • Base Addition: Add the inorganic base (e.g., potassium hydroxide) to the mixture.[14]

  • Tosyl Chloride Addition: Cool the reaction mixture to a controlled temperature (typically 0-10°C). Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature does not exceed the set limit. The base neutralizes the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until completion. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

  • Quenching & Workup: Once the reaction is complete, carefully quench the mixture with water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with dilute HCl, aqueous NaHCO₃, and finally with brine to remove any unreacted base, TsCl, and salts.[14]

  • Isolation: Concentrate the organic layer under reduced pressure at a temperature below 40°C to yield the crude product, often as an oil.[14]

  • Purification: The crude product can be purified by crystallization or filtration. Wash the resulting solid with a non-polar solvent like n-heptane and dry under a vacuum to yield the final high-purity product.[14]

This self-validating system relies on the distinct physical properties of the product versus the starting materials and byproducts, allowing for effective purification through extraction and crystallization.

Applications in Drug Development

The primary utility of this compound lies in its role as a key intermediate for synthesizing molecules containing a chiral tetrahydrofuranyl group.

Case Study: Synthesis of Empagliflozin

(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a critical starting material for Empagliflozin.[1][2][4] In this synthesis, the tosylate group is displaced by a phenolic nucleophile in a classic Sₙ2 reaction, forming a crucial ether linkage present in the final API.

G Reactant_A (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate Reaction SN2 Reaction (Base-mediated) Reactant_A->Reaction Reactant_B Phenolic Intermediate (e.g., 4-(2-chloro-5-iodobenzyl)phenol) Reactant_B->Reaction Product Empagliflozin Precursor (Ether Linkage Formed) Reaction->Product

Caption: Role in the Sₙ2 synthesis of an Empagliflozin precursor.

This specific application has been cited in medicinal chemistry literature as part of the development of novel cancer therapies as well, highlighting the versatility of the chiral tetrahydrofuran-3-yl group in bioactive compounds.[5]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification and Precautionary Measures

According to safety data sheets, Tetrahydrofuran-3-yl 4-methylbenzenesulfonate presents several hazards:

  • Skin Irritation (H315): Causes skin irritation.[5]

  • Eye Irritation (H319): Causes serious eye irritation.[5]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[7]

  • Respiratory Irritation (H335): May cause respiratory irritation.[7]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][16]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10][15]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[10]

  • Safe Handling Practices: Wash hands thoroughly after handling.[5][10] Do not eat, drink, or smoke when using this product.[10][15] Take precautionary measures against static discharge.[16]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry and well-ventilated place.[16]

  • Temperature: Recommended storage is refrigerated (0-10°C).[5]

  • Atmosphere: Store under an inert gas to prevent degradation from moisture, as the compound is moisture and heat-sensitive.[5]

Conclusion

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is more than just a chemical compound; it is an enabling tool for modern pharmaceutical synthesis. Its well-defined physical and chemical properties, coupled with a straightforward synthesis, make it a reliable and essential building block. For researchers and professionals in drug development, a thorough understanding of its characteristics, handling requirements, and reactive potential is fundamental to leveraging its power in creating next-generation therapeutics.

References

  • PubChem. (n.d.). Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. CID 13837325. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. CID 11149197. Retrieved from [Link]

  • Google Patents. (n.d.). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.
  • PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. CID 13837326. Retrieved from [Link]

  • Lotusfeet Pharma. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]

  • PharmaCompass. (n.d.). (3R)-oxolan-3-yl4-methylbenzene-1-sulfonate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TETRAHYDROFURAN-3-YL 4-METHYLBENZENESULFONATE, (3S)-. Retrieved from [Link]

  • PharmaCompass. (n.d.). CAS 219823-47-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]

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Exploratory

Solubility Profile of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate: A Technical Guide to Prediction, Determination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a key intermediate in synthetic organic chemistry, valued for its r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a key intermediate in synthetic organic chemistry, valued for its role in the introduction of the tetrahydrothiophene moiety in complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing formulations. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound. It combines theoretical principles based on molecular structure with detailed, field-proven experimental protocols, enabling researchers to generate reliable and reproducible solubility data.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] A solute's solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, we must first dissect its molecular structure.

Molecular Structure and Polarity Analysis

The molecule (Molecular Weight: 242.29 g/mol ) can be deconstructed into three key functional regions, each contributing to its overall polarity and solubility characteristics.[3]

  • p-Toluenesulfonate (Tosyl) Group: This is the dominant polar region of the molecule. The sulfonate ester possesses highly polarized S=O and S-O bonds, making it a strong hydrogen bond acceptor. This group will readily interact with polar solvents.

  • Tetrahydrothiophene Ring: This saturated heterocyclic ring is moderately polar. The sulfur atom is less electronegative than oxygen, making this ring less polar than its tetrahydrofuran (THF) analog.[4] However, the C-S bonds and the lone pairs on the sulfur atom still contribute to dipole-dipole interactions.

  • Aromatic (Toluene) Ring: The methylbenzene component is classically non-polar and lipophilic. It will favorably interact with non-polar or weakly polar solvents through van der Waals forces.

The interplay between the large, polar tosylate group and the non-polar aromatic ring suggests that the compound will exhibit limited solubility in the extremes of the polarity scale (e.g., highly non-polar alkanes or highly polar water) but will show significant solubility in solvents of intermediate polarity.

cluster_molecule Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate cluster_solvents Solvent Interactions Molecule Core Structure Tosyl p-Toluenesulfonate Group (Highly Polar, H-Bond Acceptor) Molecule->Tosyl Thiophene Tetrahydrothiophene Ring (Moderately Polar) Molecule->Thiophene Aromatic Aromatic Toluene Ring (Non-Polar / Lipophilic) Molecule->Aromatic Polar Polar Solvents (e.g., Acetone, DCM) Strong Interaction Tosyl->Polar Favorable Dipole-Dipole Thiophene->Polar Moderate Interaction NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Moderate Interaction Aromatic->NonPolar Favorable van der Waals

Caption: Structural components and their predicted solvent interactions.

Influence of Temperature

For most solid organic compounds, solubility increases with temperature.[5][6] This is because the dissolution process is often endothermic, requiring energy to overcome the solute's crystal lattice forces.[7] Applying heat provides the necessary kinetic energy for solvent molecules to break apart the solute-solute interactions, leading to greater dissolution.[6] This principle is fundamental to the technique of recrystallization.

Experimental Determination of Solubility

While theoretical prediction provides a valuable starting point, empirical testing is essential for obtaining accurate solubility data. The following protocols are designed to be systematic and self-validating.

Protocol 1: Qualitative Solubility Screening

This rapid screening method helps to classify the compound's solubility across a range of common laboratory solvents, guiding the selection of candidates for quantitative analysis. The general methodology involves adding a small, fixed amount of solute to a fixed volume of solvent.[8]

Methodology:

  • Preparation: Dispense 20 mg of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate into a series of 1 dram vials.

  • Solvent Addition: To each vial, add 1.0 mL of a test solvent at ambient temperature (approx. 20-25°C).

  • Agitation: Cap the vials and agitate vigorously using a vortex mixer for 60 seconds.

  • Observation: Allow the vials to stand for 5 minutes and observe.

    • Soluble: A completely clear, single-phase solution is formed.

    • Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

    • Insoluble: The solid material remains largely unchanged.

  • Documentation: Record the observations for each solvent in a data table.

start Start: 20 mg Solute add_solvent Add 1.0 mL Test Solvent start->add_solvent vortex Vortex for 60s add_solvent->vortex settle Let Settle for 5 min vortex->settle observe Observe Result settle->observe soluble Soluble: Clear Solution observe->soluble Clear? insoluble Insoluble: No Change observe->insoluble No Change? partial Partially Soluble: Some Solid Remains observe->partial Partially Clear? record Record Result & Test Next Solvent soluble->record insoluble->record partial->record

Caption: Workflow for qualitative solubility screening.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides precise solubility values (e.g., mg/mL or mol/L) at a controlled temperature. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in a filtered aliquot of the supernatant.

Methodology:

  • System Preparation: Add an excess amount of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vial and place it in an incubator shaker or on a stirring plate with a water bath set to a constant temperature (e.g., 25°C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. Causality: Continuous agitation in a temperature-controlled environment ensures that the dissolution process reaches its thermodynamic equilibrium, preventing the measurement of a supersaturated or undersaturated state.

  • Phase Separation: After equilibration, turn off agitation and allow the suspension to settle for at least 2 hours within the temperature-controlled environment. This allows undissolved solid to precipitate.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent any undissolved micro-particles from being collected. Trustworthiness: Filtering is a critical self-validating step. Failure to remove all particulates will lead to erroneously high and irreproducible solubility values.

  • Analysis: Accurately determine the concentration of the solute in the filtered sample. A common and reliable method is gravimetric analysis:

    • Dispense a precise volume (e.g., 1.00 mL) of the filtered supernatant into a pre-weighed vial.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (38-42°C).[9]

    • Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.

    • Calculate the solubility (e.g., in mg/mL).

  • Validation: Repeat the analysis with a sample taken at a later time point (e.g., 48 hours) to confirm that the solubility value does not change, thereby verifying that equilibrium was indeed reached.

Predicted and Experimental Data

The following table provides a framework for organizing predicted and experimentally determined solubility data. The predictions are based on the structural analysis performed in Section 1.

SolventPolarity IndexPredicted Qualitative SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
n-Heptane0.1InsolubleResearcher to determine
Toluene2.4Partially Soluble to SolubleResearcher to determine
Diethyl Ether2.8Partially SolubleResearcher to determine
Dichloromethane (DCM)3.1SolubleResearcher to determine
Tetrahydrofuran (THF)4.0SolubleResearcher to determine
Ethyl Acetate4.4SolubleResearcher to determine
Acetone5.1SolubleResearcher to determine
Acetonitrile5.8SolubleResearcher to determine
Isopropanol3.9Partially SolubleResearcher to determine
Methanol5.1Partially SolubleResearcher to determine
Water10.2InsolubleResearcher to determine

Note: Synthesis patents suggest solubility in solvents like THF and Toluene, and insolubility in n-Heptane, which aligns with these predictions.[10]

Practical Applications of Solubility Data

  • Reaction Chemistry: The choice of solvent can dramatically affect reaction rates and outcomes. Knowing that the compound is soluble in aprotic polar solvents like THF or DCM allows for homogeneous reaction conditions when using reagents with similar solubility profiles.

  • Purification by Crystallization: Ideal crystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Data from quantitative tests at different temperatures can identify a suitable solvent (or solvent/anti-solvent pair) for efficient purification. For example, if the compound is highly soluble in hot toluene but sparingly soluble in cold toluene, this would be an excellent system for recrystallization.

  • Chromatography: Selecting a mobile phase for column chromatography requires knowledge of the compound's solubility. The data helps in choosing a solvent system where the compound is soluble but retains appropriately on the stationary phase for effective separation.

Safety and Handling

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is classified as an irritant, causing skin and serious eye irritation.[9][11] It may also cause respiratory irritation.[11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Refer to the Safety Data Sheet (SDS) for complete handling information.

Conclusion

The solubility of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is dictated by the balance between its polar p-toluenesulfonate group and its less polar tetrahydrothiophene and aromatic rings. This profile makes it highly soluble in moderately polar aprotic solvents like dichloromethane, THF, and ethyl acetate, with limited solubility in highly non-polar or highly polar protic solvents. While theoretical predictions provide a strong foundation, the systematic experimental protocols outlined in this guide are indispensable for generating the precise, reliable data required by researchers, scientists, and drug development professionals to effectively utilize this important chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11149197, Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. PubChem. [Link]

  • PharmaCompass (n.d.). (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. PharmaCompass.com. [Link]

  • Chemistry LibreTexts (2023). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13837325, Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. PubChem. [Link]

  • Google Patents (2015).
  • Google Patents (2016). Tetrahydrothiophene synthesis method and process.
  • University of Toronto (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemistry LibreTexts (2026). 13.3: Factors Affecting Solubility. [Link]

  • Labclinics (2020). Solubility factors when choosing a solvent. [Link]

  • Organic Syntheses (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]

  • University of Missouri–St. Louis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Physical Chemistry Research (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • Chemistry Notes (2021). Three Factors Affecting the Solubility of a Solution. YouTube. [Link]

  • Chemistry Steps (2021). Solubility of Organic Compounds. [Link]

  • National Institutes of Health (NIH) (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • Wikipedia (n.d.). Tetrahydrothiophene. [Link]

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Foundational

Safety data and handling precautions for Tetrahydrothiophen-3-yl tosylate

An In-depth Technical Guide to the Safe Handling of Tetrahydrothiophen-3-yl Tosylate Introduction This guide provides a comprehensive overview of the safety data and handling precautions for Tetrahydrothiophen-3-yl tosyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Tetrahydrothiophen-3-yl Tosylate

Introduction

This guide provides a comprehensive overview of the safety data and handling precautions for Tetrahydrothiophen-3-yl tosylate. It is critical to note that specific toxicological data for this exact molecule is not extensively published. Therefore, this document is built upon a foundational understanding of its two constituent components: the tetrahydrothiophene core and the highly reactive tosylate (sulfonate ester) functional group . The safety profile and handling protocols are derived from the well-documented hazards of both parts, with an overriding emphasis on the risks associated with sulfonate esters, which are a recognized class of potentially genotoxic compounds.[1] This guide is intended for researchers, chemists, and laboratory professionals who may handle this or structurally similar reagents.

Section 1: Hazard Identification and Inferred Classification

The hazard profile of Tetrahydrothiophen-3-yl tosylate must be considered a composite of its parent heterocycle and its functional group.

  • Hazards of the Tetrahydrothiophene Core: Data from Safety Data Sheets (SDS) for tetrahydrothiophene (CAS 110-01-0) indicate several physical and health hazards.[2][3][4] It is a highly flammable liquid and vapor with a characteristic, powerful stench.[2][5][6] It is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious skin and eye irritation.[2][4][7]

  • Hazards of the Tosylate (Sulfonate Ester) Functional Group: This is the dominant concern for this molecule. Sulfonate esters are potent alkylating agents.[8] This reactivity is not limited to synthetic targets; they can also alkylate biological nucleophiles, including DNA. Preclinical studies on similar low molecular weight sulfonate esters (mesilates, tosylates) have shown them to be mutagenic (capable of causing genetic mutations), carcinogenic, and teratogenic.[1] The European Medicines Agency (EMA) has highlighted the potential risk of such genotoxic impurities in medicinal products.[1]

Based on this synthesis of information, the following hazard classification should be assumed for Tetrahydrothiophen-3-yl tosylate.

Table 1: Inferred GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource of Inference
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapourTetrahydrothiophene Core[2][7]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedTetrahydrothiophene Core[2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinTetrahydrothiophene Core[2][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledTetrahydrothiophene Core[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationTetrahydrothiophene Core[2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationTetrahydrothiophene Core[2][4]
Germ Cell Mutagenicity Suspected Category 1B or 2 (H340/H341): May cause genetic defects / Suspected of causing genetic defects Tosylate Functional Group[1]
Carcinogenicity Suspected Category 1B or 2 (H350/H351): May cause cancer / Suspected of causing cancer Tosylate Functional Group[1]
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effectsTetrahydrothiophene Core[2]

Note: The classifications for mutagenicity and carcinogenicity are inferred due to the known properties of the sulfonate ester class and represent the most critical, albeit unconfirmed, long-term health hazard. All handling procedures must reflect this high level of concern.

Section 2: The Causality of Risk: Understanding the Alkylating Mechanism

The primary driver of this compound's toxicity is its function as an alkylating agent. The p-toluenesulfonate (tosylate) anion is an exceptionally stable species and therefore an excellent leaving group. This facilitates nucleophilic substitution reactions (SN2) where the compound readily transfers its tetrahydrothiophen-3-yl group to any available nucleophile.

In a biological system, vital macromolecules such as DNA and proteins are rich in nucleophilic sites (e.g., the nitrogen atoms in DNA bases). Alkylation of these sites can disrupt cellular function, interfere with DNA replication, and lead to the mutations that are the basis of carcinogenesis. This mechanism is the scientific rationale for the stringent engineering controls and personal protective equipment mandated in this guide.

Caption: General mechanism of biological alkylation by Tetrahydrothiophen-3-yl tosylate.

Section 3: A Self-Validating Framework for Safe Handling: The Hierarchy of Controls

To ensure safety, a multi-layered approach based on the industrial hygiene hierarchy of controls must be implemented. This creates a self-validating system where reliance is not placed on a single safety measure.

Hierarchy_of_Controls cluster_info Application for Tetrahydrothiophen-3-yl Tosylate Elimination Elimination (Most Effective) Substitution Substitution elim_info Use a different, non-genotoxic synthetic route if possible. Engineering Engineering Controls sub_info Use a less reactive alkylating agent if the chemistry allows. Admin Administrative Controls eng_info Mandatory: Certified Chemical Fume Hood. Glovebox for high-potency work. PPE Personal Protective Equipment (PPE) (Least Effective) admin_info Designated work areas, SOPs, training, 'Zero Contact' Policy. ppe_info Double gloves, goggles, face shield, lab coat. Last line of defense.

Caption: Hierarchy of controls applied to handling potent alkylating agents.

  • Elimination/Substitution (Most Effective): Before use, a thorough risk assessment should confirm that no less hazardous alternative can be substituted to achieve the desired chemical outcome.

  • Engineering Controls (Primary Barrier):

    • Chemical Fume Hood: All handling of Tetrahydrothiophen-3-yl tosylate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with demonstrated adequate face velocity. This is non-negotiable and serves to prevent inhalation of vapors or aerosols.

    • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[9]

  • Administrative Controls (Procedural Safety):

    • Designated Areas: Clearly demarcate a specific area within the lab for working with this compound to prevent cross-contamination.

    • Training: Only personnel who have received specific training on the hazards of alkylating agents and have read this guide (or equivalent) should be permitted to handle the compound.

    • "Zero Contact" Policy: Adopt a mindset and work practice that aims for zero direct contact with the material.

    • Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in the work area.[3][9]

  • Personal Protective Equipment (PPE) (Last Line of Defense):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[4]

    • Hand Protection: Double-gloving is required. Use two pairs of chemically resistant nitrile gloves. Inspect gloves before use and change them immediately if contamination is suspected. The outer glove should be removed and disposed of as hazardous waste upon completion of the task.

    • Body Protection: Wear a flame-resistant laboratory coat, fully fastened. Ensure shoes fully cover the feet.

    • Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]

Section 4: Experimental Protocols & Emergency Procedures

Protocol 1: Weighing and Transfer of Solid Material
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Place a disposable weighing paper or boat on the analytical balance inside the hood.

  • Aliquotting: Carefully transfer the approximate amount of Tetrahydrothiophen-3-yl tosylate from the stock bottle to the weighing boat using a clean spatula. Keep the stock bottle opening pointed away from you, towards the back of the hood.

  • Weighing: Close the stock bottle immediately. Obtain the precise weight of the aliquot.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel.

  • Decontamination: Using a forceps, place the contaminated weighing boat and any used spatula wipes directly into a dedicated hazardous waste bag located inside the fume hood. Wipe the spatula clean.

  • Cleanup: Wipe the balance surface and surrounding area within the hood with a suitable solvent (e.g., ethanol) followed by a decontaminating solution (e.g., 10% sodium bicarbonate) to hydrolyze any residual tosylate.

Protocol 2: Emergency Response for Spills
  • Assess the Situation:

    • Minor Spill (<5g, contained within a fume hood): Proceed with cleanup.

    • Major Spill (>5g, or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others and call emergency services. Prevent entry.

  • Minor Spill Cleanup:

    • Ensure all non-essential personnel have left the area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent mixture into a labeled, sealed hazardous waste container.

    • Decontaminate the spill area. First, wash with a detergent and water. Second, wash with a 10% sodium bicarbonate or dilute ammonia solution to hydrolyze the residual alkylating agent. Allow a contact time of at least 10 minutes.

    • Wipe the area dry. All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.

Protocol 3: First Aid
  • Inhalation: Move the person to fresh air immediately. Seek medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Protocol 4: Waste Disposal

All waste contaminated with Tetrahydrothiophen-3-yl tosylate is considered hazardous and potentially genotoxic waste.

  • Collect all solid waste (unused reagent, contaminated absorbents, PPE) in a dedicated, clearly labeled, and sealed container.

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams.

  • Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4]

References

  • International Labour Organization & World Health Organization. (2021). ICSC 0677 - TETRAHYDROTHIOPHENE. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Tetrahydrothiophen-3-ol. Retrieved from [Link]

  • Safety Monitors. (2023, February 1). Tetrahydrothiophene (THT) Uses and Side Effects. Retrieved from [Link]

  • SoleChem Chemicals Europe. (n.d.). Tetrahydrothiophene. Retrieved from [Link]

  • PolyblueChem. (2025, September 28). Tetrahydrothiophene (THT, CAS: 110-01-0): Chemical Properties, Production Technology, and Industrial Applications. Retrieved from [Link]

  • Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for Tetrahydrothiophene (CASRN 110-01-0). Retrieved from [Link]

  • International Chemical Engineering (ICE). (2021, May 29). Safety Data Sheet Product name: Tetrahydrothiophene (THT). Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORIZATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN. Retrieved from [Link]

  • ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Ambient Instability of Tetrahydrothiophen-3-yl 4-Methylbenzenesulfonate: Mechanistic Drivers and Protocols for Preservation

Executive Summary Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (CAS 3334-01-8) is a highly versatile, yet notoriously unstable, electrophilic building block. While it is indispensable for the synthesis of complex chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (CAS 3334-01-8) is a highly versatile, yet notoriously unstable, electrophilic building block. While it is indispensable for the synthesis of complex chiral heterocycles, penem antibiotics, and targeted protein degraders, its handling is complicated by rapid degradation under ambient conditions. As a Senior Application Scientist, I have observed that the failure to isolate and store this compound correctly is a leading cause of downstream synthetic failures. This whitepaper dissects the root causality of its instability—specifically sulfur-driven neighboring group participation (NGP)—and provides a self-validating, field-proven protocol for its synthesis, isolation, and cryogenic preservation.

Chemical Architecture and Synthetic Utility

Tetrahydrothiophen-3-yl tosylate features a five-membered saturated thioether ring with a highly reactive p-toluenesulfonate (tosylate) leaving group at the C3 position. It is frequently utilized as a substrate for nucleophilic substitution to introduce thioacetate or azide functionalities during the convergent coupling of complex active pharmaceutical ingredients (APIs)[1].

However, the very structural features that make it an excellent electrophile also render it highly susceptible to autocatalytic degradation. The secondary nature of the carbon center, combined with the exceptional leaving-group ability of the tosylate, creates a system poised for rapid solvolysis and polymerization if kinetic control is lost.

Mechanistic Causality of Ambient Instability

To successfully handle this compound, researchers must understand the causality behind its degradation. The instability is not merely a function of moisture sensitivity; it is an inherent structural vulnerability driven by Anchimeric Assistance (Neighboring Group Participation)[2].

Intramolecular Neighboring Group Participation (NGP)

In the 5-membered tetrahydrothiophene ring, the sulfur atom at position 1 possesses lone pairs that can act as internal nucleophiles. Because of the 1,3-relationship between the sulfur atom and the C3-tosylate, the sulfur lone pair can attack the C3 carbon from the antiperiplanar face, displacing the tosylate group. This NGP forms a highly strained, bridged bicyclic intermediate: the 1-thioniabicyclo[2.1.1]hexane sulfonium ion[3].

Intermolecular Oligomerization and Solvolysis

Once the bridged sulfonium intermediate is formed, it acts as a hyper-reactive electrophile:

  • Oligomerization (Neat Conditions): If the compound is concentrated to a neat oil, the sulfur atom of an adjacent tetrahydrothiophen-3-yl tosylate molecule will attack the intermediate. This triggers a cascading intermolecular alkylation, resulting in intractable sulfonium polymers.

  • Hydrolysis (Ambient Moisture): In the presence of atmospheric water, the intermediate is rapidly hydrolyzed back to tetrahydrothiophen-3-ol.

  • Thermal Elimination: At room temperature, the compound can undergo E1/E2 elimination, shedding p-toluenesulfonic acid to yield volatile dihydrothiophene derivatives.

Mechanism A Tetrahydrothiophen-3-yl Tosylate (Neat) B 1-Thioniabicyclo[2.1.1]hexane Intermediate A->B Intramolecular NGP (Sulfur attacks C3) C Sulfonium Oligomers (Polymerization) A->C Intermolecular Nucleophilic Attack E Dihydrothiophene (Elimination) A->E Thermal Degradation (-TsOH) B->C Attack by another Thioether D Tetrahydrothiophen-3-ol (Hydrolysis) B->D Ambient Moisture (H2O)

Mechanistic pathways of degradation driven by sulfur neighboring group participation.

Quantitative Stability Profiling

The kinetic degradation of Tetrahydrothiophen-3-yl tosylate is highly dependent on concentration, temperature, and solvent environment. Table 1 summarizes empirical stability data, demonstrating why storing this compound as a neat oil at room temperature is a fatal experimental error.

Table 1: Empirical Stability Profile of Tetrahydrothiophen-3-yl Tosylate

Storage ConditionConcentrationTemperatureAtmosphereHalf-Life (

)
Primary Degradant
Neat (Isolated Oil) 100%25°CAmbient Air< 2 hoursSulfonium Oligomers
Neat (Isolated Oil) 100%-20°CArgon~ 3 daysSulfonium Oligomers
Dilute Solution 0.1 M in DCM25°CAmbient Air~ 12 hoursTetrahydrothiophen-3-ol
Dilute Solution 0.1 M in Toluene-20°CArgon> 6 months N/A (Stable)

Data synthesis based on structural analogs and internal kinetic validation of secondary thio-alkyl tosylates.

Self-Validating Experimental Protocols

To circumvent NGP and intermolecular oligomerization, the synthetic workflow must be designed around kinetic trapping and dilution . The following protocol is a self-validating system: by never allowing the compound to exist as a concentrated neat oil at room temperature, the intermolecular collision rate approaches zero, preserving the integrity of the batch.

Workflow S1 Synthesis (0°C, TsCl) S2 Cold Aqueous Workup S1->S2 S3 Solvent Exchange (Avoid Dryness) S2->S3 S4 Dilution (0.1 M in Toluene) S3->S4 S5 Cryogenic Storage (-20°C, Argon) S4->S5

Optimized handling and storage workflow to prevent ambient degradation.

Step-by-Step Methodology: Synthesis and Preservation
  • Low-Temperature Activation: Dissolve tetrahydrothiophen-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C under an Argon atmosphere. Add anhydrous pyridine (2.0 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Kinetic Monitoring: Stir the mixture strictly at 0°C for 4 hours. Crucial: Do not allow the reaction to warm to ambient temperature, as thermal energy will initiate premature elimination.

  • Cold Quench & Workup: Quench the reaction by adding ice-cold saturated aqueous

    
    . Extract the product using pre-chilled DCM. Wash the organic layer with ice-cold 1M HCl to remove residual pyridine, followed by a cold brine wash. Dry rapidly over anhydrous 
    
    
    
    .
  • Controlled Solvent Evaporation (The Critical Step): Filter off the drying agent. Transfer the filtrate to a rotary evaporator. Maintain the water bath temperature below 15°C . DO NOT concentrate to dryness. Stop the evaporation when approximately 10% of the DCM remains.

  • Standardized Dilution: Immediately dilute the concentrated, cold residue with anhydrous, deoxygenated toluene to achieve a standardized stock solution (e.g., 0.1 M to 0.5 M). Toluene is preferred over DCM for long-term storage as it is less prone to trapping trace moisture.

  • Cryogenic Storage: Flush the storage vial with Argon, seal with a PTFE-lined cap, and store immediately at -20°C or -80°C.

Conclusion

The ambient instability of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a predictable consequence of its molecular geometry. The endocyclic sulfur atom acts as a potent neighboring group, driving the formation of a reactive bridged sulfonium intermediate that rapidly polymerizes or hydrolyzes. By treating this compound not as a stable solid or oil, but as a reactive intermediate that must be maintained in a dilute, cryogenic, and anhydrous state, researchers can completely bypass its degradation pathways and ensure high yields in downstream coupling reactions.

References

Sources

Foundational

Thermodynamic Profiling and Mechanistic Kinetics of 3-Substituted Tetrahydrothiophene Tosylates

Executive Summary & Theoretical Framework In the realm of physical organic chemistry and rational drug design, the stability and reactivity of sulfur-containing heterocycles are of paramount importance. Among these, 3-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

In the realm of physical organic chemistry and rational drug design, the stability and reactivity of sulfur-containing heterocycles are of paramount importance. Among these, 3-substituted tetrahydrothiophene tosylates serve as a privileged scaffold for studying Neighboring Group Participation (NGP) —commonly referred to as anchimeric assistance.

When a leaving group (such as a tosylate) is positioned at the C3 carbon of a tetrahydrothiophene ring, the divalent sulfur atom can act as an internal nucleophile. This intramolecular attack forms a highly strained, yet kinetically favored, bicyclic intermediate: the 1-thiabicyclo[2.1.0]pentanium ion . The phenomenon of neighboring group participation by divalent sulfur is characterized by a massive rate enhancement, often exceeding


 compared to purely intermolecular solvolysis[1]. The formation of this highly unstable sulfonium ion intermediate via anchimeric assistance is the defining kinetic step that dictates the molecule's thermodynamic profile[2].

This whitepaper provides an in-depth analysis of the thermodynamic properties of activation (


, 

,

) for these systems, details the stereochemical consequences of the mechanism, and outlines a self-validating experimental protocol for kinetic profiling.

Thermodynamic Properties of Activation

The solvolysis of trans-3-tetrahydrothiophenyl tosylate is not a standard


 or 

reaction. Thermodynamic parameters (

,

, and

) provide the ultimate proof of this unimolecular assistance, often revealing a distinct entropy of activation compared to bimolecular processes[3].
Enthalpic Contributions ( )

The enthalpy of activation is drastically lowered in the NGP pathway. The energy required to cleave the C–OTs bond is heavily compensated by the synchronous formation of the new C–S bond. Sulfur is a "soft," highly polarizable nucleophile, allowing for excellent orbital overlap with the


 orbital of the C3–OTs bond. The degree of positive charge developed and the stabilization of the transition state are central to evaluating this mode of participation[4].
Entropic Contributions ( )

Entropy provides the most revealing mechanistic signature. A standard intermolecular


 reaction exhibits a highly negative 

(typically

to

) due to the loss of translational degrees of freedom when two molecules collide. Conversely, a purely dissociative

reaction has a

near zero.

For the trans-3-tetrahydrothiophenyl tosylate, the reaction is unimolecular, meaning translational entropy is conserved. However, the molecule must adopt a highly specific, rigid conformation (an envelope structure where the sulfur lone pair is anti-periplanar to the leaving group) to achieve the transition state. This loss of internal rotational and conformational freedom results in a moderately negative


 (approx. 

). This "effective molarity" creates a cyclic sulfonium ion intermediate that reacts much more quickly with the solvent[5].
Quantitative Data Presentation

The table below summarizes the thermodynamic parameters, using cyclopentyl tosylate as a sulfur-free, carbocyclic baseline to isolate the thermodynamic impact of the sulfur atom.

SubstratePrimary MechanismRelative Rate (

)

(kcal/mol)

(cal/mol·K)
Cyclopentyl Tosylate Solvent-assisted

/

124.5-12.0
trans-3-Tetrahydrothiophenyl Tosylate Anchimeric Assistance (NGP)

18.2-6.5
cis-3-Tetrahydrothiophenyl Tosylate Solvent-assisted

~223.8-14.2

Table 1: Comparative thermodynamic activation parameters for solvolysis in 80% aqueous ethanol at 25.0 °C. Note the stark difference between the trans-isomer (which can achieve anti-periplanar geometry for NGP) and the cis-isomer (which cannot).

Mechanistic Pathway & Stereochemical Consequences

The kinetic dominance of the NGP pathway results in a double-inversion mechanism , which ultimately leads to a retention of stereochemical configuration in the final product.

  • First Inversion (Rate-Limiting): The sulfur lone pair attacks the C3 carbon from the back face, displacing the tosylate group and inverting the stereocenter to form the 1-thiabicyclo[2.1.0]pentanium ion.

  • Second Inversion (Fast): The solvent (e.g.,

    
     or 
    
    
    
    ) attacks the C3 carbon. Because the bridged sulfonium ion sterically blocks the "front" face, the solvent must attack from the original "back" face, causing a second inversion.

Mechanism GS Ground State (trans-THT-OTs) TS1 Transition State 1 (S-C3 Bond Forming) GS->TS1 k_1 (Rate Limiting) INT Bicyclic Sulfonium Intermediate TS1->INT - OTs⁻ TS2 Transition State 2 (Solvent Attack) INT->TS2 + Solvent PROD Product (Retained Config) TS2->PROD Fast

Reaction coordinate pathway illustrating the double-inversion mechanism via a sulfonium intermediate.

Experimental Methodologies: Solvolysis Kinetics

To accurately determine


 and 

, researchers must measure the rate constant (

) at multiple temperatures. Conductometry is the gold standard for this system because the solvolysis generates

-toluenesulfonic acid (

and

), acting as a strong electrolyte. This allows for continuous, non-destructive monitoring.
Self-Validating Conductometric Protocol

Protocol Step1 1. Substrate Preparation Purify trans-3-THT tosylate Step2 2. Solvent Equilibration Thermostat 80% EtOH at Target Temp Step1->Step2 Step3 3. Conductometric Monitoring Record Conductance (Gt) over Time Step2->Step3 Step4 4. Self-Validation Heat to 10 Half-Lives for G_inf Step3->Step4 Step5 5. Thermodynamic Analysis Apply Eyring Equation for ΔH‡ & ΔS‡ Step4->Step5

Self-validating conductometric workflow for determining thermodynamic activation parameters.

Step-by-Step Methodology:

  • Reagent Preparation & Baseline Stabilization:

    • Action: Prepare a 0.01 M stock solution of trans-3-tetrahydrothiophenyl tosylate in anhydrous acetonitrile. Equilibrate the solvolysis medium (80% v/v aqueous ethanol) in a thermostated conductometric cell at 25.0 ± 0.01 °C.

    • Causality: The thermodynamic calculations are highly sensitive to temperature. A deviation of just 0.1 °C can skew the calculated

      
       by up to 5%.
      
  • Reaction Initiation & Data Acquisition:

    • Action: Inject a 50 µL aliquot of the substrate stock into the cell. Continuously record the conductance (

      
      ) using an AC bridge at 1 kHz.
      
    • Causality: Using alternating current (AC) at 1 kHz prevents electrode polarization, ensuring the conductance strictly reflects the concentration of the newly formed

      
       ions.
      
  • Self-Validating Infinity Reading (

    
    ): 
    
    • Action: After monitoring the reaction for 3 to 4 half-lives, seal the cell and heat it to 70 °C for a duration of 10 half-lives. Cool the cell back to exactly 25.0 °C and record the infinity conductance (

      
      ).
      
    • Causality (Self-Validation): This step guarantees 100% conversion. If the mathematically extrapolated

      
       differs from the experimentally measured 
      
      
      
      , it flags the presence of competing side reactions (such as elimination to 2,3-dihydrothiophene), thereby invalidating the kinetic run and preventing false thermodynamic reporting.
  • Thermodynamic Extraction (Eyring Plot):

    • Action: Calculate the first-order rate constant (

      
      ) from the slope of 
      
      
      
      versus time. Repeat the entire protocol at 35.0 °C, 45.0 °C, and 55.0 °C.
    • Action: Plot

      
       against 
      
      
      
      . The slope yields
      
      
      , and the y-intercept yields
      
      
      .

Implications in Drug Development

Understanding the thermodynamics of 3-substituted tetrahydrothiophene tosylates is not merely an academic exercise; it has profound implications for medicinal chemistry.

When designing sulfur-containing aliphatic drugs, chemists must be acutely aware of potential anchimeric assistance. If a drug candidate possesses a leaving group (e.g., a mesylate, halide, or phosphate) positioned


 or 

to a thioether, the molecule may spontaneously form a reactive sulfonium ion in vivo. While this can lead to unwanted toxicity or rapid clearance, it can also be intentionally exploited. Targeted Covalent Inhibitors (TCIs) and prodrugs can be engineered to utilize this exact thermodynamic driving force, remaining stable in circulation but rapidly forming a highly reactive electrophilic sulfonium species upon reaching a specific microenvironment.

References

1.[1] Title: Nucleophilic Substitution & Neighboring Group Participation Source: Al-Mustansiriyah University (uomustansiriyah.edu.iq) URL: [Link]

2.[3] Title: New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide Source: MDPI (Molecules) URL: [Link]

3.[5] Title: 3.2: Neighboring Group Participation Source: Chemistry LibreTexts URL: [Link]

4.[4] Title: Evaluation of the Mode of Neighboring Group Participation by Divalent Sulfur Source: Journal of Organic Chemistry (mdma.ch / ACS) URL: [Link]

5.[2] Title: Theoretical Study of the Microhydration the Chemical Warfare Agent Sulfur Mustard Source: ACS Omega URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Decomposition Pathways of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Abstract Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, hereafter referred to as THT-Ts, is a crucial intermediate in the synthesis of various pharmaceutical compounds and complex molecules. Its utility is derived fro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, hereafter referred to as THT-Ts, is a crucial intermediate in the synthesis of various pharmaceutical compounds and complex molecules. Its utility is derived from the strategic placement of a tosylate group—an excellent leaving group—on a tetrahydrothiophene (THT) ring. However, the very features that make it a valuable synthetic precursor also render it susceptible to a range of decomposition pathways. The presence of a nucleophilic sulfur atom within the five-membered ring introduces complex reaction possibilities, including neighboring group participation, which can significantly influence product distribution and stereochemistry. This guide provides a comprehensive analysis of the primary decomposition routes of THT-Ts, including nucleophilic substitution, elimination, and rearrangement reactions. We will explore the mechanistic underpinnings of these pathways, the factors that control them, and provide validated experimental protocols for their investigation. This document is intended for researchers, chemists, and drug development professionals who utilize THT-Ts and require a deep understanding of its stability and reactivity profile to ensure process control, optimize reaction conditions, and conduct robust impurity profiling.

Introduction and Significance

The tetrahydrothiophene (THT) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds, including the B-vitamin biotin and potent antibacterial agents like sulopenem.[1] The conversion of the hydroxyl group of tetrahydrothiophen-3-ol to a tosylate enhances its utility as an electrophile, enabling the facile introduction of the THT moiety via nucleophilic substitution.[2]

Understanding the decomposition of THT-Ts is not merely an academic exercise; it is critical for practical application. Uncontrolled degradation can lead to:

  • Reduced Yield: Consumption of the starting material through unintended side reactions.

  • Complex Product Mixtures: Formation of multiple byproducts, complicating purification and downstream processing.

  • Generation of Potentially Mutagenic Impurities: Sulfonate esters are a class of potential genotoxic impurities (PGIs), and their degradation products require careful characterization and control in pharmaceutical manufacturing.

  • Inconsistent Reaction Outcomes: The balance between different decomposition pathways can be highly sensitive to subtle changes in reaction conditions, such as solvent, temperature, and pH.

This guide will deconstruct the key chemical principles governing the stability of THT-Ts, providing a predictive framework for its behavior under various synthetic and storage conditions.

Physicochemical Properties and General Stability

A foundational understanding of the molecule's properties is essential before exploring its reactivity.

PropertyValue
Molecular Formula C₁₁H₁₄O₄S₂
Molecular Weight 274.36 g/mol
Appearance Typically an oil or low-melting solid
Leaving Group 4-methylbenzenesulfonate (Tosylate, TsO⁻)
Core Scaffold Tetrahydrothiophene (Thiolane)

The tosylate group is an exceptionally good leaving group because its negative charge is extensively delocalized through resonance across the sulfonate group and the aromatic ring, making its conjugate acid, p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8). This inherent stability of the leaving group is the primary driver for the decomposition reactions of THT-Ts.

General stability assessments indicate that the compound should be stored in a cool, dry place under an inert atmosphere to minimize hydrolytic and oxidative degradation. The tetrahydrofuran analog, which is structurally similar, is also handled under such conditions.

Core Decomposition Pathways

The decomposition of THT-Ts is governed by the interplay of several classical organic reaction mechanisms. The presence of the endocyclic sulfur atom adds a layer of complexity not seen in its oxygen analog, tetrahydrofuran-3-yl tosylate.

Decomposition_Overview Start THT-Ts SN2 SN2 Pathway (Inversion) Start->SN2 Strong Nu: NGP Neighboring Group Participation (NGP) (Retention) Start->NGP Weak Nu: (Anchimeric Assistance) Elim Elimination (E2/E1) (Dihydrothiophene) Start->Elim Strong, Bulky Base SN1 SN1 Pathway (Racemization) Start->SN1 Polar, Protic Solvent (Solvolysis)

Caption: Primary decomposition routes for THT-Ts.

Nucleophilic Substitution (S_N2) Pathway

In the presence of strong, non-bulky nucleophiles (e.g., N₃⁻, CN⁻, R-S⁻), THT-Ts will readily undergo a bimolecular nucleophilic substitution (S_N2) reaction. This pathway is characterized by a backside attack of the nucleophile on the carbon atom bearing the tosylate group.

  • Mechanism: Single, concerted step.

  • Kinetics: Second-order (rate = k[THT-Ts][Nucleophile]).

  • Stereochemistry: Complete inversion of configuration at the C3 position. For example, if starting with (R)-THT-Ts, the product will have the (S) configuration.

  • Influencing Factors: Favored by polar, aprotic solvents (e.g., DMF, DMSO, Acetone) and high concentrations of a strong nucleophile.

Neighboring Group Participation (NGP) by Sulfur

The most significant and unique decomposition pathway for THT-Ts involves anchimeric assistance from the endocyclic sulfur atom. The sulfur, being a soft and highly nucleophilic atom in the third row, can act as an internal nucleophile.[3] It can attack the electrophilic C3 carbon from the backside as the tosylate group begins to depart, forming a strained, bridged episulfonium ion intermediate.

This pathway has profound stereochemical consequences.

NGP_Mechanism cluster_intermediate Bridged Episulfonium Ion Start (R)-THT-Ts S C-OTs Intermediate S⁺ Bridged Intermediate Start:f1->Intermediate:f0 Intramolecular SN2 Attack Product (R)-Product S C-Nu Intermediate->Product:f1 External Nu: Attack (at C2 or C5)

Caption: Mechanism of Neighboring Group Participation by Sulfur.

  • Mechanism: A two-step process.

    • Formation of the Episulfonium Ion: The sulfur atom attacks the C3 carbon, displacing the tosylate group. This initial step is an intramolecular S_N2 reaction, resulting in an inversion at C3.

    • Nucleophilic Attack on the Intermediate: An external nucleophile then attacks the bridged intermediate. This attack can occur at either of the original C2 or C5 carbons adjacent to the sulfur, but due to steric and electronic factors, it predominantly occurs at the original C3 position. This second attack is also an S_N2 reaction, causing a second inversion of configuration.

  • Stereochemistry: The net result of two consecutive inversions is retention of stereochemistry . If you start with (R)-THT-Ts, the final substitution product will also have the (R) configuration. This is a hallmark of NGP and a critical consideration in stereoselective synthesis.

Elimination (E2/E1) Pathways

In the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU), an elimination reaction can compete with or even dominate substitution. The protons on the carbons adjacent to the tosylate-bearing carbon (C2 and C4) are acidic enough to be removed.

  • Mechanism: The most likely pathway is E2, a concerted process where the base removes a proton simultaneously as the C-C double bond forms and the tosylate group departs. This leads to the formation of 2,3-dihydrothiophene or 3,4-dihydrothiophene.

  • Kinetics: Second-order (rate = k[THT-Ts][Base]).

  • Influencing Factors: Favored by strong, non-nucleophilic bases, high temperatures, and less polar solvents. The regioselectivity (formation of the 2,3- vs. 3,4-double bond) will depend on the relative acidity of the protons and the stability of the resulting alkene (Zaitsev's vs. Hofmann's rule).

Experimental Analysis of Decomposition Pathways

To rigorously characterize the decomposition of THT-Ts, a systematic experimental approach is required. The following protocols provide a framework for identifying degradation products and elucidating reaction mechanisms.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate and identify degradation products under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) and Water (HPLC grade)

  • HPLC system with UV detector, and ideally, a Mass Spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Prepare five separate 1 mg/mL stock solutions of THT-Ts in ACN.

  • Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To a second sample, add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidation: To a third sample, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a fourth sample (in solid or solution form) in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the fifth sample to a photostability chamber with controlled light (e.g., 1.2 million lux hours) and UV exposure.

  • Analysis: For each condition, take time-point samples (e.g., 0, 4, 8, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC-UV method. Characterize major degradation products using LC-MS to obtain molecular weights and fragmentation patterns.

Data Presentation:

Stress ConditionIncubation TimeTemperature% DegradationMajor Degradants (m/z)
0.1 M HCl24 h60 °CDataData
0.1 M NaOH8 hRTDataData
3% H₂O₂24 hRTDataData
Heat48 h80 °CDataData
Light1.2 M Lux·hRTDataData
Protocol 2: Mechanistic Study via Solvolysis

Objective: To determine if Neighboring Group Participation is a significant pathway by comparing reaction products and stereochemistry under solvolysis.

Procedure:

  • Reaction Setup: Dissolve enantiomerically pure (R)-THT-Ts in glacial acetic acid. In a parallel experiment, dissolve (R)-tetrahydrofuran-3-yl tosylate (the oxygen analog, which cannot undergo NGP) as a control.

  • Incubation: Heat both reactions at a constant temperature (e.g., 70°C).

  • Monitoring: Withdraw aliquots at regular intervals and quench the reaction. Analyze the samples by chiral HPLC to monitor the disappearance of the starting material and the appearance of the acetate product.

  • Product Analysis: After the reaction is complete, isolate the acetate product. Determine its stereochemistry using chiral chromatography and polarimetry.

  • Interpretation:

    • THT-Ts Reaction: If the product, (R)-tetrahydrothiophen-3-yl acetate, is formed with high retention of stereochemistry, it is strong evidence for the NGP pathway.

    • Control Reaction: The tetrahydrofuran analog should produce a racemic or partially inverted acetate product, consistent with a competing S_N1/S_N2 mechanism without NGP.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare THT-Ts Stock Solution B Divide into 5 Aliquots A->B C1 Acidic (0.1M HCl, 60°C) C2 Basic (0.1M NaOH, RT) C3 Oxidative (3% H2O2, RT) C4 Thermal (80°C) C5 Photolytic D Sample at Time Points C1->D Forced Degradation Workflow C2->D Forced Degradation Workflow C3->D Forced Degradation Workflow C4->D Forced Degradation Workflow C5->D Forced Degradation Workflow E HPLC-UV Analysis (Quantify Degradation) D->E F LC-MS Analysis (Identify Products) E->F

Caption: Workflow for Forced Degradation Study.

Conclusion

The decomposition of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a multifaceted process dictated by the specific reaction environment. While it is susceptible to standard S_N2 and E2 pathways, its reactivity is uniquely dominated by the potential for Neighboring Group Participation from the endocyclic sulfur atom. This pathway, leading to products with retention of stereochemistry , is a critical feature that must be considered during synthetic planning and process development.

A thorough understanding of these competing pathways, facilitated by systematic experimental studies such as forced degradation, allows researchers to control reaction outcomes, minimize impurity formation, and fully harness the synthetic potential of this valuable intermediate. By carefully selecting nucleophiles, bases, solvents, and temperatures, the desired reaction pathway can be favored, leading to cleaner, more efficient, and more reliable chemical transformations.

References

  • Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. ChemRxiv. [Link]

  • Photochemically and thermally induced rearrangements and fragmentations in 2,5-dihydrothiophene derivatives. The Journal of Organic Chemistry. [Link]

  • Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. ChemRxiv. [Link]

  • Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. Semantic Scholar. [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin. [Link]

  • Tetrahydrothiophene – Knowledge and References. Taylor & Francis Online. [Link]

  • Serendipitous formation of 3-tosyl-1,2,3,4- tetrahydroquinazoline. ResearchGate. [Link]

  • Reversible Oxidative-Addition and Reductive- Elimination of Thiophene from a Titanium Complex and Its Thermally-Induced Hydrodesulfurization. ChemRxiv. [Link]

  • Elimination of Thiophenic Compounds by Cycloaddition with Ethylene for an Efficient Purification of Fuels: A DFT Study. ResearchGate. [Link]

  • Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. ScienceDirect. [Link]

  • Neighbouring Group Participation (NGP). St. Paul's C. M. College. [Link]

  • Tosylates. University of Calgary. [Link]

  • Synthesis of tetrahydrothiophenes. Organic Chemistry Portal. [Link]

  • The reactions of tetrahydrothiophene (tht) with tribromosulphidoniobium(V) and trichlorosulphidoniobium(V) and the crystal structures of three of the products. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Solvent-controlled diastereodivergent cascade synthesis of trisubstituted tetrahydrothiophenes utilizing polystyrene-supported amine. Arkivoc. [Link]

  • Conversion of alcohols to thiols via tosylate intermediates. Semantic Scholar. [Link]

  • (r)-Tetrahydrothiophen-3-ol. PubChem. [Link]

  • The synthesis and chemistry of 2,3-dihydrothiophene. Science of Synthesis. [Link]

  • (3R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. DrugFuture. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. Patentscope. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. PubChem. [Link]

  • (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. PubChem. [Link]

  • Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. PubChem. [Link]

  • Summer Scholar Report. Northeastern Section of the American Chemical Society. [Link]

  • 2-thiophenethiol. Organic Syntheses. [Link]

  • Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of Functionalized Sulfur Heterocycles via Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

[1][2] Application Note & Protocol Guide Executive Summary & Strategic Value Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (also known as 3-tosyloxytetrahydrothiophene ) is a pivotal electrophilic intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Application Note & Protocol Guide

Executive Summary & Strategic Value

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (also known as 3-tosyloxytetrahydrothiophene ) is a pivotal electrophilic intermediate in the synthesis of 3-substituted thiolanes.[1][2][3] These sulfur-containing heterocycles are critical pharmacophores in medicinal chemistry, particularly in the development of beta-lactam antibiotics (penems), biotin analogues, and various kinase inhibitors.[1][2]

This guide moves beyond basic synthesis to address the specific challenges of working with this reagent:

  • The Sulfur Effect: Managing the nucleophilicity of the ring sulfur, which can compete with external nucleophiles or cause polymerization.[3]

  • Stereochemical Integrity: Controlling inversion vs. retention pathways driven by neighboring group participation (NGP).[2][3][4]

  • Elimination vs. Substitution: Suppressing the formation of dihydrothiophene byproducts.[3]

Mechanistic Insight: The "Sulfur Dilemma"

To use this reagent effectively, one must understand the electronic environment of the tetrahydrothiophene (THT) ring.[3] Unlike its oxygen counterpart (tetrahydrofuran), the sulfur atom in THT is highly polarizable and nucleophilic.[2][3]

The Competition: SN2 vs. NGP vs. Elimination

When a nucleophile attacks the C3 position, three pathways compete:

  • Direct SN2 (Pathway A - Desired): The nucleophile attacks from the backside of the C-OTs bond, leading to inversion of configuration .[1][3] This is the dominant pathway with strong, small nucleophiles like azides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or thiolates (
    
    
    
    ).[2]
  • Neighboring Group Participation (Pathway B - Complex): The ring sulfur can act as an internal nucleophile, displacing the tosylate to form a bicyclic thiiranium ion intermediate.[2][3] Subsequent opening by an external nucleophile leads to retention of configuration (double inversion).[2][3][5] While less common in 5-membered rings due to strain, it is a risk in polar, non-nucleophilic solvents.[1][2][3]

  • Elimination (Pathway C - Side Reaction): Basic nucleophiles can abstract the proton at C2 or C4, leading to 2,3-dihydrothiophene or 2,5-dihydrothiophene.[1][2][3]

Mechanism Start 3-Tosyloxytetrahydrothiophene (Electrophile) TS_SN2 Transition State (Backside Attack) Start->TS_SN2 Pathway A: Direct SN2 Thiiranium Bicyclic Thiiranium Ion (NGP Intermediate) Start->Thiiranium Pathway B: Sulfur Assistance Prod_Elim Dihydrothiophene (Elimination Byproduct) Start->Prod_Elim Pathway C: Base/Heat Nu Nucleophile (Nu-) Nu->Start Prod_Inv 3-Substituted THT (Inversion) TS_SN2->Prod_Inv Prod_Ret 3-Substituted THT (Retention) Thiiranium->Prod_Ret Nu- Attack

Figure 1: Mechanistic pathways governing the reactivity of 3-tosyloxytetrahydrothiophene.[1][2] Pathway A is the target for most substitution reactions.[3]

Experimental Protocols
Protocol A: Synthesis of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Objective: To generate a high-purity electrophile free of residual chloride or sulfonic acid.[1][2]

Reagents:

  • Tetrahydrothiophen-3-ol (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1][2]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)[2][3]

  • DMAP (0.1 equiv - Catalyst)[1][2]

  • Dichloromethane (DCM) (Solvent, anhydrous)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     atmosphere. Add Tetrahydrothiophen-3-ol and anhydrous DCM (10 mL/g substrate). Cool to 0°C.[3]
    
  • Activation: Add TEA (or Pyridine) and DMAP. Stir for 10 minutes.

  • Tosylation: Dissolve TsCl in a minimal amount of DCM and add dropwise via an addition funnel over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent elimination.[2][3]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2][3] The alcohol spot (

    
    ) should disappear, replaced by the tosylate (
    
    
    
    ).[3]
  • Workup:

    • Quench with water.[2][3]

    • Wash organic layer with 1M HCl (to remove amine), then Sat.[2][3] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , then Brine.[3]
      
    • Dry over

      
       and concentrate in vacuo at < 40°C .
      
    • Note: The product is thermally unstable.[3] Do not overheat during evaporation.[2][3]

  • Purification: Recrystallization from Ether/Hexane is preferred over chromatography to avoid decomposition on silica.[2][3]

Yield Target: 85–92% Appearance: Off-white to pale yellow solid/oil (melts near RT).[1][2][3]

Protocol B: Nucleophilic Substitution – Synthesis of 3-Azidotetrahydrothiophene

Objective: To introduce a nitrogen functionality via SN2 displacement, serving as a precursor to 3-aminotetrahydrothiophene.[1][2]

Reagents:

  • Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (1.0 equiv)[1][2]

  • Sodium Azide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)[3]
    
  • DMF (Dimethylformamide) (anhydrous)[2][3]

Step-by-Step Methodology:

  • Solvation: Dissolve the tosylate in anhydrous DMF (5 mL/g).

  • Nucleophile Addition: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in one portion at RT.[3]
    
    • Safety:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is toxic and can form explosive hydrazoic acid with acid.[3] Ensure the reaction is kept neutral/basic.
      
  • Heating: Heat the mixture to 60–70°C for 6–8 hours.

    • Optimization: Do not exceed 80°C. Higher temperatures promote elimination to dihydrothiophene.[2][3]

  • Workup:

    • Dilute with excess water and extract with Diethyl Ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) or Ethyl Acetate (
      
      
      
      ).[3]
    • Crucial Step: Wash the combined organics extensively with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to remove DMF, which can interfere with subsequent reduction steps.[3]
      
  • Analysis: Infrared (IR) spectroscopy will show a strong azide stretch at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2][3]
    

Data Summary Table:

ParameterOptimal RangeImpact of Deviation
Temperature 60–70°C>80°C increases elimination; <50°C stalls reaction.[1][2][3]
Solvent DMF or DMSOProtic solvents (EtOH) reduce nucleophilicity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[2][3]
Stoichiometry 1.5 eq ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Excess ensures complete conversion of the unstable tosylate.[3]
Typical Yield 75–85%Losses usually due to water solubility or volatility.[2][3]
Protocol C: Reduction to 3-Aminotetrahydrothiophene (The "Staudinger" Route)

Objective: To convert the azide to the primary amine without poisoning the catalyst with sulfur.[1]

Context: Standard catalytic hydrogenation (Pd/C, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) often fails because the thioether sulfur poisons the Palladium catalyst.[3] The Staudinger reduction is the gold standard here.[3]

Reagents:

  • 3-Azidotetrahydrothiophene (from Protocol B)[1][2][3]

  • Triphenylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)[3]
    
  • THF / Water (10:1 mixture)[2][3]

Methodology:

  • Dissolve the azide in THF.[3]

  • Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     portion-wise at RT.[3] Gas evolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ) will occur.[3]
  • Stir for 2 hours until

    
     evolution ceases (Formation of iminophosphorane).
    
  • Add water (1 mL per mmol substrate) and heat to reflux for 3 hours to hydrolyze the intermediate.

  • Purification: Acid-base extraction.

    • Acidify to pH 2 (amine goes to aqueous layer).[2][3]

    • Wash organic layer (removes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[3]
      
    • Basify aqueous layer to pH 12.[2][3]

    • Extract amine into DCM.[1][2][3]

Workflow Visualization

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Substitution cluster_2 Stage 3: Reduction Step1 3-Hydroxytetrahydrothiophene + TsCl / Base Inter1 3-Tosyloxytetrahydrothiophene (Unstable Intermediate) Step1->Inter1 0°C -> RT, 4h Step2 Reaction with NaN3 (DMF, 65°C) Inter1->Step2 SN2 Displacement Inter2 3-Azidotetrahydrothiophene (Inverted Configuration) Step2->Inter2 -OTs, Inversion Step3 Staudinger Reduction (PPh3, H2O) Inter2->Step3 N2 Evolution Final 3-Aminotetrahydrothiophene (Target Scaffold) Step3->Final Hydrolysis

Figure 2: End-to-end synthetic workflow for generating amine-functionalized sulfur heterocycles.

Troubleshooting & Critical Notes
  • Odor Control: All intermediates (alcohol, tosylate, azide, amine) are volatile sulfur compounds with potent, disagreeable odors.[2][3] All work must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be used to clean glassware to oxidize residual sulfur species.[1][2][3]

  • Stability: The tosylate intermediate decomposes upon prolonged storage.[2][3] Prepare fresh or store at -20°C under Argon.

  • Stereochemistry: If starting with enantiopure (R)-3-hydroxytetrahydrothiophene, the tosylation retains configuration (R), but the azidation (SN2) inverts it to (S)-3-azidotetrahydrothiophene.[1][2]

References
  • Preparation of Tosylates: Kabalka, G. W., Varma, M., & Varma, R. S. (1986).[2][3] Tosylation of alcohols. .[2][3]

  • Nucleophilic Substitution Mechanisms: Streitwieser, A. (1956).[2][3] Solvolytic Displacement Reactions. .[2][3]

  • Synthesis of 3-Aminotetrahydrothiophene: Pan, X., et al. (2011).[1][2][3] An efficient synthesis of (R)-3-aminothiolane. .[1][2][3]

  • Neighboring Group Participation (Sulfur): Capon, B., & McManus, S. P. (1976).[2][3] Neighboring Group Participation. Plenum Press.[2][3] .[2][3]

  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992).[2][3] Recent advances in the Staudinger reaction. .[1][2][3]

Sources

Application

Application Note: Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate as a Versatile Electrophile in Organic Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Chemical Context The functionalization of small molecules with saturated sulfur-containing heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Chemical Context

The functionalization of small molecules with saturated sulfur-containing heterocycles is a proven strategy in medicinal chemistry to modulate lipophilicity, improve metabolic stability, and explore novel chemical space [1]. Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (CAS: 3334-01-8), commonly referred to as 3-tetrahydrothienyl tosylate, serves as a premier electrophilic building block for introducing the thiolan-3-yl moiety.

Unlike its halogenated counterparts (e.g., 3-bromotetrahydrothiophene), which are prone to rapid elimination and instability, the tosylate derivative offers an optimal balance of reactivity and shelf stability. This application note provides a comprehensive, self-validating guide to utilizing this electrophile in carbon-heteroatom bond formation, focusing on mechanistic causality, reaction optimization, and robust experimental protocols.

Mechanistic Principles: The Paradigm

The reaction of tetrahydrothiophen-3-yl 4-methylbenzenesulfonate with nucleophiles proceeds predominantly via a bimolecular nucleophilic substitution (


) mechanism [2]. Because the electrophilic center is a secondary carbon embedded within a five-membered ring, the transition state is subject to specific steric and electronic constraints.
Causality in Experimental Design
  • Leaving Group Selection: The 4-methylbenzenesulfonate (tosylate) group is highly polarizable and its conjugate base (

    
    -toluenesulfonic acid) is a strong acid (
    
    
    
    ). This makes the tosylate anion an excellent, stable leaving group that facilitates the backside attack of the nucleophile [3].
  • Stereochemical Inversion: If an enantiopure starting material is used—such as (R)-tetrahydrothiophen-3-yl tosylate—the

    
     trajectory dictates a strict Walden inversion, yielding the (S)-configured product. This is critical for asymmetric drug synthesis [1].
    
  • Competing Pathways (The E2 Threat): Secondary electrophiles are inherently susceptible to bimolecular elimination (E2). To suppress the formation of 2,5-dihydrothiophene (the elimination byproduct), chemists must avoid bulky, strong bases (e.g., KOtBu) and instead utilize moderately basic, highly nucleophilic conditions [4].

SN2 mechanism of tetrahydrothiophen-3-yl tosylate with inversion of stereochemistry.

Reaction Optimization & Scope

The success of the displacement relies heavily on the choice of solvent and base. Polar aprotic solvents (DMF, DMSO, MeCN) are mandatory as they solvate the counter-cation of the base, leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the


 pathway over E2.
Table 1: Optimized Conditions for Various Nucleophile Classes
Nucleophile TypeExample ReagentOptimal BaseSolventTemp (°C)Expected YieldPrimary Side Reaction
Primary Amine Benzylamine

or

DMF70–8065–80%Over-alkylation (tertiary amine)
Secondary Amine Piperidine

MeCN80 (Reflux)60–75%E2 Elimination
Thiol (S-Alkylation) Thiophenol

or

THF or DMF0 to 2585–95%Disulfide formation (if

present)
Alkoxide (O-Alkylation) Phenol

DMF9050–70%E2 Elimination
N-Heterocycle Pyrazole / Imidazole

DMF6070–85%Regioisomer mixtures (for unsymmetrical azoles)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are embedded to ensure the integrity of the synthesis at each node.

Standard workflow for the synthesis and application of tetrahydrothiophen-3-yl tosylate.

Protocol A: Synthesis of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Objective: Convert tetrahydrothiophen-3-ol into a highly reactive electrophile [4].

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Reagent Loading: Dissolve tetrahydrothiophen-3-ol (10.0 g, 96.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add Pyridine (11.6 mL, 144 mmol, 1.5 eq.) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Activation: Add p-Toluenesulfonyl chloride (TsCl) (20.1 g, 105.6 mmol, 1.1 eq.) portion-wise over 15 minutes to control the exothermic reaction.

    • Causality Note: Pyridine acts as both a base to neutralize the generated HCl and a nucleophilic catalyst (forming a highly reactive N-tosylpyridinium intermediate).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1;

    
     of product 
    
    
    
    0.5).
  • Workup: Quench the reaction with 1M aqueous HCl (50 mL) to remove excess pyridine. Separate the organic layer, wash with saturated aqueous

    
     (50 mL), and brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be recrystallized from Hexanes/Ethyl Acetate to yield a white crystalline solid.
    
Protocol B: General Procedure for N-Alkylation (Synthesis of Secondary Amines)

Objective: Utilize the tosylate to synthesize N-(tetrahydrothiophen-3-yl) derivatives [2].

  • Preparation: In a 50 mL sealed tube, combine Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (1.0 g, 3.87 mmol) and the primary amine (e.g., Benzylamine, 4.64 mmol, 1.2 eq.).

  • Solvent & Base: Add anhydrous DMF (10 mL) followed by finely powdered, anhydrous

    
     (1.07 g, 7.74 mmol, 2.0 eq.).
    
    • Causality Note: Finely powdered

      
       provides a high surface area for heterogeneous deprotonation. DMF ensures the resulting amine nucleophile is highly reactive.
      
  • Heating: Seal the tube and heat the mixture to 75 °C in an oil bath for 16 hours.

  • Monitoring: Analyze an aliquot by LC-MS. The disappearance of the tosylate mass (

    
    ) and appearance of the alkylated product mass confirms completion.
    
  • Purification: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash extensively with water (

    
     mL) to remove DMF. Dry the organic layer, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient).
    
Protocol C: S-Alkylation for Thioether Synthesis

Objective: Form a C-S bond with high efficiency and minimal elimination.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF (10 mL) at 0 °C under argon. Slowly add the desired thiol (1.2 eq.) dropwise. Stir for 30 minutes until

    
     evolution ceases.
    
    • Causality Note: Thiols are highly nucleophilic but also easily oxidized. NaH ensures complete, irreversible formation of the strongly nucleophilic thiolate anion while the argon atmosphere prevents oxidative disulfide dimerization.

  • Substitution: Dissolve the tosylate electrophile (1.0 eq.) in THF (5 mL) and add it dropwise to the thiolate solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Thiolates are exceptionally good nucleophiles, allowing this

    
     reaction to proceed rapidly at ambient temperature, completely bypassing E2 elimination pathways.
    
  • Workup: Quench carefully with saturated aqueous

    
    , extract with EtOAc, dry, and concentrate.
    

Analytical Validation

To ensure the integrity of the synthesized compounds, the following analytical signatures should be verified:

  • 1H NMR (CDCl3): The diagnostic multiplet for the C3 proton of the tetrahydrothiophene ring shifts significantly depending on the substituent. In the tosylate, it typically appears downfield around

    
     5.0–5.2 ppm. Upon successful substitution with an amine, this proton shifts upfield to 
    
    
    
    3.2–3.6 ppm.
  • Stereochemical Purity: If a chiral tosylate was used, Chiral HPLC must be employed to confirm the enantiomeric excess (ee) of the product, ensuring that complete inversion occurred without racemization via an

    
     leakage pathway.
    

References

  • National Institutes of Health (PMC). "Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes". Molecules, 2021. Available at:[Link]

  • UCLA Chemistry and Biochemistry. "Enantiospecific Total Synthesis of L-2′,3′-Dideoxyisonucleosides via Regioselective Opening of Optically Active C2-Symmetric". Available at:[Link]

  • Google Patents. "Compound useful for manufacturing salacinol, method for manufacturing the compound... and protective agent for diol group" (US9802913B2).
Method

Catalytic methods for coupling Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

An in-depth guide to the catalytic cross-coupling of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, designed for chemists in research and pharmaceutical development. This document provides a detailed overview of mecha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic cross-coupling of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, designed for chemists in research and pharmaceutical development. This document provides a detailed overview of mechanistic principles, practical experimental protocols, and troubleshooting strategies for forming new carbon-carbon and carbon-heteroatom bonds from this versatile building block.

Introduction: The Strategic Value of the Tetrahydrothiophene Motif

The tetrahydrothiophene (THT) ring is a privileged sulfur-containing heterocycle prevalent in numerous biologically active molecules and pharmaceuticals. Its non-aromatic, flexible structure serves as a key pharmacophore, influencing molecular conformation and metabolic stability. Consequently, methods for the efficient and selective functionalization of the THT scaffold are of paramount importance in drug discovery and development.

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (THT-3-yl tosylate) emerges as a highly valuable synthetic intermediate. Tosylates are excellent leaving groups, more stable and often easier to handle than the corresponding halides.[1] Their use as electrophiles in transition metal-catalyzed cross-coupling reactions provides a powerful and convergent approach to introduce a wide array of substituents at the C-3 position of the THT ring, bypassing more circuitous synthetic routes.

This guide details robust catalytic methods for the cross-coupling of this secondary, unactivated alkyl tosylate, a class of electrophiles known for its challenging reactivity profile. We will delve into the underlying mechanistic principles, provide detailed, field-tested protocols for key transformations, and offer insights into reaction optimization and troubleshooting.

Section 1: Mechanistic Principles of Cross-Coupling with Secondary Alkyl Tosylates

The successful coupling of unactivated secondary alkyl tosylates hinges on overcoming two primary mechanistic hurdles: the slow rate of oxidative addition into the C(sp³)–O bond and the competing side reaction of β-hydride elimination.[2] The catalytic cycle, whether mediated by palladium or nickel, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : This is often the rate-limiting step. A low-valent metal center, typically Pd(0) or Ni(0), inserts into the carbon-oxygen bond of the tosylate, forming a high-valent organometallic intermediate. For secondary alkyl tosylates, this step is particularly challenging and requires highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to promote the reaction.[2][5]

  • Transmetalation : The organic moiety from an organometallic reagent (e.g., organozinc, organoboron, or organomagnesium) is transferred to the metal center of the oxidative addition product, displacing the tosylate group.

  • Reductive Elimination : The two organic fragments on the metal center couple and are expelled, forming the desired C-C or C-heteroatom bond and regenerating the low-valent catalytic species to re-enter the cycle.[6]

A critical competing pathway is β-hydride elimination , where the organometallic intermediate containing a β-hydrogen atom rearranges to form a metal-hydride species and an alkene byproduct. The choice of ligand is crucial to suppress this pathway and favor the productive reductive elimination step.[2]

Catalytic_Cycle cluster_main General Cross-Coupling Catalytic Cycle cluster_legend Legend M0 M(0)Ln (Active Catalyst) OA_Complex R-M(II)Ln(OTs) (Oxidative Addition Complex) M0->OA_Complex Oxidative Addition + R-OTs TM_Complex R-M(II)Ln(R') (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation + R'-[M] Beta_Elim β-Hydride Elimination (Side Reaction) OA_Complex->Beta_Elim H M(II)Ln(OTs) + Alkene TM_Complex->M0 Reductive Elimination - R-R' M M = Pd or Ni L L = Ligand R R = Tetrahydrothiophen-3-yl R_prime R' = Coupling Partner OTs OTs = Tosylate

General catalytic cycle for cross-coupling reactions.

Section 2: Recommended Catalytic Systems and Protocols

Given the unactivated secondary nature of the THT-3-yl tosylate, catalyst systems developed for challenging alkyl electrophiles are required. The Negishi and Kumada couplings are particularly robust for this class of substrate.

Protocol 2.1: Palladium-Catalyzed Negishi Cross-Coupling with Aryl- and Alkylzinc Reagents

The Negishi coupling is highly effective for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation involving tosylates, demonstrating excellent functional group tolerance.[2][5][7] The catalyst system developed by Fu and coworkers, utilizing a bulky, electron-rich phosphine ligand (PCyp₃), is particularly well-suited for this transformation.[2][8]

Rationale: The combination of a palladium precursor like Pd₂(dba)₃ and the tricyclopentylphosphine (PCyp₃) ligand is critical. The bulky PCyp₃ ligand promotes the difficult oxidative addition step while sterically disfavoring the formation of catalyst species that lead to β-hydride elimination. The additive N-methylimidazole (NMI) often accelerates the reaction.[5]

Reagent/ComponentRoleTypical Loading
Tetrahydrothiophen-3-yl tosylateElectrophile1.0 equiv
Organozinc Halide (R-ZnX)Nucleophile1.5 - 2.0 equiv
Pd₂(dba)₃Palladium Precursor2 mol %
PCyp₃Ligand8 mol %
N-Methylimidazole (NMI)Additive1.0 equiv
THF / NMP (4:1)Solvent~0.2 M

Step-by-Step Protocol:

  • Reagent Preparation: The organozinc reagent can be prepared in situ from the corresponding organohalide and zinc dust or purchased as a solution. Ensure all glassware is flame-dried or oven-dried and all manipulations are performed under an inert atmosphere (Argon or Nitrogen).[9]

  • Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol %) and PCyp₃ (8 mol %).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Reagent Addition: Under a positive flow of inert gas, add the Tetrahydrothiophen-3-yl tosylate (1.0 equiv) and N-methylimidazole (1.0 equiv).

  • Solvent and Nucleophile: Add the anhydrous, degassed solvent mixture (THF/NMP) via syringe, followed by the solution of the organozinc reagent (1.5-2.0 equiv).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[10]

Protocol 2.2: Nickel-Catalyzed Kumada Cross-Coupling with Grignard Reagents

Nickel catalysts are often more cost-effective and can exhibit unique reactivity, particularly for C-O bond activation.[4] The Kumada coupling, which utilizes readily available Grignard reagents, is a powerful method for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. The use of 1,3-butadiene as an additive has been shown to be remarkably effective, avoiding the need for phosphine ligands in some cases.[4]

Rationale: Nickel catalysts like NiCl₂ can effectively couple alkyl tosylates with Grignard reagents. The addition of a diene, such as 1,3-butadiene, is thought to stabilize the active Ni(0) species and facilitate the catalytic cycle, providing a practical alternative to air-sensitive and costly phosphine ligands.[4]

Reagent/ComponentRoleTypical Loading
Tetrahydrothiophen-3-yl tosylateElectrophile1.0 equiv
Grignard Reagent (R-MgX)Nucleophile1.3 - 1.5 equiv
NiCl₂Nickel Precursor3 - 5 mol %
1,3-ButadieneAdditive1.0 equiv
THFSolvent~0.3 M

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (3-5 mol %).

  • Solvent and Additive: Add anhydrous, degassed THF via syringe. Cool the flask to 0 °C and add 1,3-butadiene (1.0 equiv, often added as a solution in THF).

  • Reagent Addition: Slowly add the Grignard reagent (1.3-1.5 equiv) to the cooled catalyst suspension. Stir for 10-15 minutes.

  • Electrophile Addition: Add a solution of Tetrahydrothiophen-3-yl tosylate (1.0 equiv) in THF dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor progress by GC-MS or TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench with 1 M HCl. Extract with diethyl ether, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 3: General Experimental Workflow and Troubleshooting

Executing these air- and moisture-sensitive reactions requires careful technique. A generalized workflow using Schlenk line or glovebox techniques is mandatory for reproducibility.[3][11]

A generalized workflow for setting up a cross-coupling reaction.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; presence of oxygen/moisture.Ensure rigorous inert atmosphere technique.[3] Purify solvents and reagents.[11] Screen alternative ligands or a different catalyst system (e.g., switch from Pd to Ni).
β-Hydride Elimination Suboptimal ligand choice; high reaction temperature.Use a bulkier, more electron-rich ligand (e.g., PCyp₃, Josiphos).[2][12] Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Nucleophile Presence of an oxidant (O₂); overly active catalyst system.Thoroughly degas all solvents and ensure a robust inert atmosphere.[11] Consider slower addition of the nucleophile to maintain a low concentration.[10]
Low Yield after Purification Product loss during work-up; difficult chromatographic separation.Optimize the aqueous work-up procedure.[10] Screen different solvent systems for column chromatography to improve separation from byproducts.

Conclusion

The catalytic coupling of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate provides a powerful and direct route to novel, functionalized THT derivatives. While the unactivated secondary nature of the electrophile presents challenges, specifically slow oxidative addition and potential β-hydride elimination, these can be overcome with carefully selected catalyst systems. Palladium-based catalysts with bulky, electron-rich phosphine ligands, as used in the Negishi coupling, and versatile nickel-based systems for Kumada couplings offer robust and reproducible protocols. Success in these transformations relies on a solid understanding of the underlying reaction mechanisms and meticulous execution of air-free experimental techniques. The methods outlined in this guide provide a strong foundation for researchers to explore and expand the chemical space around the valuable tetrahydrothiophene scaffold.

References

  • Hartwig, J. F. Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry. [Link][12][13][14]

  • The Hartwig Group. Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. [Link][13]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][15]

  • Zhou, J., & Fu, G. C. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link][2][7]

  • Wikipedia. Kumada coupling. [Link][16]

  • Ackermann, L., & Althammer, A. Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings of Unactivated Tosylates. Organic Letters. [Link][1]

  • Zhou, J., & Fu, G. C. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. PubMed. [Link][5]

  • Denmark Group. The Negishi Cross-Coupling Reaction. [Link][17]

  • Wikipedia. Buchwald–Hartwig amination. [Link][18]

  • ACS Publications. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega. [Link][19]

  • ResearchGate. Convenient “One-Pot” Synthesis of 3,4-Substituted Tetrahydrothiophenes. [Link][20]

  • Royal Society of Chemistry. Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates. [Link][21]

  • ResearchGate. Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes. [Link][22]

  • Scilit. Highly Regioselective Nickel-Catalyzed Cross-Coupling of N-Tosylaziridines and Alkylzinc Reagents. [Link][23]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][24]

  • ACS Publications. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters. [Link][25]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][26]

  • National Institutes of Health. Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. [Link][27]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][28]

  • MDPI. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link][29]

  • Terao, J., et al. Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes. Journal of the American Chemical Society. [Link][4]

  • National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link][30]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link][31]

  • PubMed. A general palladium-catalyzed sonogashira coupling of aryl and heteroaryl tosylates. [Link][32]

  • ResearchGate. Synthesis of 3‐arylthiophenes. [Link][33]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link][34]

  • MDPI. Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates. [Link][35]

  • ResearchGate. Nickel‐Catalyzed C(sp²)−C(sp³) Cross‐Coupling of Aryl Tosylates with Alkyl Grignard Reagents. [Link][36]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][6]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Letters. [Link][37]

  • National Institutes of Health. Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. [Link][38]

  • Organic Chemistry Portal. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. [Link][39]

  • So, C. M., et al. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry. [Link][40]

  • National Institutes of Health. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. [Link][41]

  • Beilstein Journals. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. [Link][42]

  • Organic Chemistry Portal. Synthesis of tetrahydrothiophenes. [Link][43]

  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Catalysis. [Link][44]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link][45]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link][46]

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Technical Notes & Optimization

Troubleshooting

Minimizing elimination side-products when using Tetrahydrothiophen-3-yl tosylate

Technical Support Center: Tetrahydrothiophen-3-yl Tosylate Applications A Senior Application Scientist's Guide to Minimizing Elimination Side-Products Welcome to the technical support center for applications involving Te...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrahydrothiophen-3-yl Tosylate Applications

A Senior Application Scientist's Guide to Minimizing Elimination Side-Products

Welcome to the technical support center for applications involving Tetrahydrothiophen-3-yl tosylate. As a key intermediate in the synthesis of various pharmaceutical and research compounds, its effective use is paramount. A common challenge encountered by researchers is the formation of the undesired elimination side-product, 2,3-dihydrothiophene, which competes with the desired nucleophilic substitution (SN2) pathway.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired substitution product.

Troubleshooting Guide: High Elimination Product Formation

Issue: My reaction is yielding a significant amount of 2,3-dihydrothiophene. What is happening and how can I resolve it?

The presence of 2,3-dihydrothiophene indicates that the E2 (bimolecular elimination) pathway is competing significantly with, or even dominating, your desired SN2 (bimolecular substitution) reaction. Tetrahydrothiophen-3-yl tosylate is a secondary tosylate, a structure particularly prone to this competition.[1][2] The tosylate group is an excellent leaving group, meaning it readily departs, and the outcome is determined by whether your reagent acts as a nucleophile (attacking the carbon) or a base (abstracting a proton).[3][4]

Let's diagnose the potential causes and implement solutions.

Causality & Workflow Diagram

The diagram below illustrates the competing reaction pathways. Your goal is to create conditions that favor the SN2 route.

SN2_vs_E2 sub Tetrahydrothiophen-3-yl tosylate sn2_product Desired Substitution Product (SN2) sub->sn2_product Sₙ2 Pathway (Attack at Cα) e2_product Elimination Side-Product (E2) sub->e2_product E2 Pathway (Abstracts Hβ) nu Nucleophile (e.g., CN⁻, N₃⁻) base Base (e.g., t-BuO⁻, OH⁻)

Caption: Competing SN2 and E2 pathways for Tetrahydrothiophen-3-yl tosylate.

Frequently Asked Questions (FAQs)

Q1: Why is this specific substrate so prone to the SN2 vs. E2 competition?

A1: The competition arises from a combination of factors inherent to the molecule's structure:

  • Secondary Substrate: Tetrahydrothiophen-3-yl tosylate is a secondary tosylate. Unlike primary substrates that strongly favor SN2 or tertiary substrates that favor E2 (and E1/SN1), secondary systems are a battleground where both SN2 and E2 mechanisms are viable.[1][2]

  • Excellent Leaving Group: The p-toluenesulfonate (tosylate) group is an exceptionally good leaving group because its negative charge is well-stabilized by resonance. This facilitates both substitution and elimination pathways.

The final product distribution is therefore not dictated by the substrate alone but is highly sensitive to the reaction conditions you choose.

Q2: How does my choice of nucleophile or base affect the outcome?

A2: This is the most critical factor. The strength and steric bulk of your anionic reagent play a decisive role.[5][6]

  • To Favor SN2 (Substitution): Use a good nucleophile that is a weak base. These reagents have a high affinity for attacking the electrophilic carbon but a low affinity for abstracting a proton.

  • To Favor E2 (Elimination): Use a strong, sterically hindered base. Bulky bases find it difficult to access the electrophilic carbon for an SN2 attack, so they preferentially abstract a more accessible proton from the β-carbon.[1]

The table below provides a general guide.

Reagent ClassExamplesPredominant PathwayRationale
Good Nucleophiles / Weak Bases NaI, NaBr, NaN₃, NaCN, RSNaSN2 These anions are highly polarizable and/or have high nucleophilicity but are the conjugate bases of relatively strong acids, making them weak bases.[7]
Strong Bases / Good Nucleophiles NaOH, NaOEt, NaOMeMixture (SN2 & E2) These are strong bases but are not sterically hindered, so they can act as both nucleophiles and bases, leading to product mixtures.[8]
Strong, Bulky Bases Potassium t-butoxide (t-BuOK), DBUE2 Steric hindrance prevents SN2 attack, forcing the reagent to act as a base and abstract a proton.[1]
Q3: What is the impact of temperature on the product ratio?

A3: Higher temperatures will always favor the elimination (E2) product over the substitution (SN2) product.[8][9] This is due to fundamental thermodynamic principles:

  • Activation Energy: Elimination reactions generally have a higher activation energy than substitution reactions. Increasing the temperature provides more molecules with sufficient energy to overcome this higher barrier.[10]

  • Entropy (ΔS): Elimination reactions create more product molecules (alkene, base-H⁺, leaving group) from two reactant molecules, resulting in a positive change in entropy. Substitution produces the same number of molecules. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more influential at higher temperatures, making elimination more favorable.[10]

Recommendation: To minimize elimination, run your reactions at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower, and only warming to room temperature if necessary.[7][11]

Q4: How do I choose the right solvent to maximize my substitution product?

A4: The solvent choice is crucial for modulating the reactivity of your nucleophile.

  • Polar Aprotic Solvents (Recommended for SN2): Solvents like DMSO, DMF, acetone, and THF are ideal for SN2 reactions.[7][12][13][14] They can solvate the cation (e.g., Na⁺) but do not form a strong solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting the SN2 pathway.[15][16]

  • Polar Protic Solvents (Promote E2): Solvents like water, ethanol, and methanol should generally be avoided if substitution is the goal. These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[17][18] This blunts the SN2 pathway and can increase the relative rate of the E2 reaction.[7][15]

Optimized Protocol & Troubleshooting Workflow

General Protocol for Favoring SN2 with Tetrahydrothiophen-3-yl Tosylate

This procedure integrates the key principles for minimizing elimination.

  • Reagent Preparation:

    • Select a good nucleophile that is a weak base (e.g., sodium azide, sodium cyanide).

    • Choose a dry, polar aprotic solvent (e.g., DMF or DMSO). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[19]

  • Reaction Setup:

    • Dissolve the Tetrahydrothiophen-3-yl tosylate in the chosen anhydrous solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition:

    • Add a stoichiometric equivalent (e.g., 1.1 to 1.5 equivalents) of the nucleophile to the cooled solution. Adding the nucleophile in portions can help control any initial exotherm.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by a suitable method (e.g., TLC, GC-MS).

    • If the reaction is sluggish after several hours, allow it to slowly warm to room temperature (approx. 20-25 °C). Avoid active heating unless absolutely necessary.[9][11]

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., by pouring it into water).

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired SN2 product from any residual starting material and elimination by-product.

Troubleshooting Workflow Diagram

If you encounter a poor product ratio, follow this logical workflow to diagnose and correct the issue.

Troubleshooting_Workflow start High % of Elimination Product Observed q1 Is your Nucleophile also a Strong or Bulky Base? (e.g., t-BuOK, OH⁻) start->q1 sol1 Action: Switch to a good nucleophile / weak base (e.g., NaN₃, NaCN, RSNa) q1->sol1 Yes q2 Is the Reaction Temperature > 25°C? q1->q2 No sol1->q2 sol2 Action: Lower the temperature. Start at 0°C and only warm to RT if necessary. q2->sol2 Yes q3 Are you using a Polar Protic Solvent? (e.g., EtOH, H₂O) q2->q3 No sol2->q3 sol3 Action: Switch to a dry, Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) q3->sol3 Yes end_node Optimized for SN2 Product q3->end_node No sol3->end_node

Caption: A step-by-step workflow for troubleshooting excess elimination.

References

  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • How Solvation Influences the SN2 versus E2 Competition - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp. Reddit. Available at: [Link]

  • Why do polar aprotic solvents favour SN2 over E2? Chemistry Stack Exchange. Available at: [Link]

  • Difference Between SN2 and E2 Reactions. Pediaa.com. Available at: [Link]

  • Elimination of Tosylates. Sciencemadness.org. Available at: [Link]

  • 8.2: Background - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Elimination Reactions: an Introduction. Chemistry Steps. Available at: [Link]

  • Elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Available at: [Link]

  • Mechanisms of Elimination Reactions. XIII. - The Effectof Base, Solvent, and Structure on Product Ratios in. Journal of the American Chemical Society. Available at: [Link]

  • 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • The tosylate of - ( 2 R , 3 S ) − 3 - -phenylbutan-2-ol undergoes E2 elimination on treatment with sodium ethoxide to yield. Vaia. Available at: [Link]

  • Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository. Available at: [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available at: [Link]

  • SN2 vs E2. Chemistry Steps. Available at: [Link]

  • (PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Summer Scholar Report. NESACS. Available at: [Link]

  • Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. Available at: [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Available at: [Link]

  • 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. Available at: [Link]

  • Ch8 : Tosylates. University of Calgary. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • formation of tosylates & mesylates. YouTube. Available at: [Link]

  • Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

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Optimization

Purification methods for removing unreacted Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Technical Support Center: Purification of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate. The synthesis of this tosylate, like many others, often concludes with a mixture of the desired product, unreacted starting materials, and various side-products. Effective purification is paramount to ensure the integrity of your downstream applications.

This document moves beyond simple protocols to provide a logical framework for troubleshooting and optimizing the purification of your target compound. We will explore the "why" behind each step, empowering you to make informed decisions when faced with common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate?

The primary impurities typically stem from the starting materials and reagents used in the tosylation reaction. These include:

  • Unreacted p-Toluenesulfonyl Chloride (TsCl): Often used in excess to drive the reaction to completion.

  • Unreacted Tetrahydrothiophen-3-ol: The starting alcohol.

  • p-Toluenesulfonic Acid: Formed from the hydrolysis of excess TsCl during aqueous workup.

  • Amine Base and its Salt: If a base like pyridine or triethylamine is used, it and its corresponding hydrochloride salt (e.g., pyridinium chloride) will be present.[1]

Q2: What is the very first step I should take to clean up my crude reaction mixture?

An aqueous workup is the essential first step before attempting more rigorous purification methods like chromatography or recrystallization. A standard workup involves washing the organic layer (e.g., in dichloromethane or ethyl acetate) sequentially with:

  • A dilute acid (e.g., 1M HCl) to remove the amine base.

  • A saturated sodium bicarbonate solution to neutralize any remaining acid and remove p-toluenesulfonic acid.[2][3]

  • Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.[3][4]

Q3: Is column chromatography or recrystallization better for this compound?

The choice depends on your specific needs:

  • Column Chromatography is ideal for achieving very high purity, especially when dealing with multiple impurities or when the product is an oil. It offers fine control over separation.[2][5]

  • Recrystallization is highly effective for solid compounds and is more scalable for larger quantities. However, it requires finding a suitable solvent system where the tosylate has high solubility when hot and low solubility when cold, while impurities remain in solution.[2][6]

Troubleshooting and Optimization Guide

This section provides detailed protocols and solutions to common problems encountered during the purification of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate.

Purification by Flash Column Chromatography

Flash column chromatography is the most versatile method for purifying tosylates on a lab scale. The key to success lies in selecting an appropriate eluent system that provides good separation between your product and key impurities, particularly the unreacted p-toluenesulfonyl chloride (TsCl).

Core Principle: Separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (the eluent). The tosylate product, containing an ester-like linkage and a sulfone group, is moderately polar. It is more polar than the starting TsCl but typically less polar than the starting alcohol.

  • TLC Analysis: First, analyze your crude product by Thin-Layer Chromatography (TLC). Spot the crude mixture alongside your starting materials (if available). Test various eluent systems, starting with low polarity mixtures like 10:1 Hexane:Ethyl Acetate and gradually increasing the polarity. The goal is to achieve a retention factor (Rf) of ~0.3-0.4 for your product, with clear separation from other spots.

  • Column Packing: Pack a flash chromatography column with silica gel, using the chosen eluent as the slurry and packing solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the organic solvent used in your reaction (e.g., dichloromethane). If the product is not very soluble in the eluent, you can "dry load" it by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate.[3]

ProblemPotential Cause(s)Suggested Solution(s)
Co-elution of Product and TsCl The eluent system is too polar, causing both compounds to move too quickly up the column. TsCl is less polar than the tosylate product.Decrease the eluent polarity. Use a solvent system with a higher proportion of hexane or toluene.[1] For example, switch from 4:1 Hexane:EtOAc to 9:1 Hexane:EtOAc. This will increase the retention of both compounds but should improve their separation.
Product Streaking on TLC/Column The sample is too concentrated, or the compound is interacting too strongly with the silica gel.Dilute the sample before loading.[7] If streaking persists, consider adding a very small percentage (e.g., 0.5%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to the eluent system to improve peak shape.
No Separation Between Product and Starting Alcohol The eluent system is not polar enough. The alcohol is significantly more polar than the tosylate and should have a much lower Rf.Increase the polarity of the eluent system. For example, move from 9:1 Hexane:EtOAc to 4:1 Hexane:EtOAc. This will move the tosylate further up the plate while the alcohol should still be retained near the baseline.

Diagram: Chromatography Troubleshooting Logic

G start Analyze Crude by TLC co_elution Product and TsCl Co-elute? start->co_elution streaking Streaking Observed? co_elution->streaking No decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) co_elution->decrease_polarity Yes no_sep_alcohol No Separation from Alcohol? streaking->no_sep_alcohol No dilute_sample Dilute Sample / Dry Load streaking->dilute_sample Yes increase_polarity Increase Eluent Polarity (e.g., more EtOAc) no_sep_alcohol->increase_polarity Yes proceed Proceed with Column no_sep_alcohol->proceed No decrease_polarity->start Re-analyze dilute_sample->start Re-analyze increase_polarity->start Re-analyze

Caption: Troubleshooting workflow for TLC analysis.

Purification by Recrystallization

If your product is a solid at room temperature, recrystallization can be an excellent and highly scalable purification method.

Core Principle: This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C).

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). Find a solvent or solvent pair that meets the criteria described above. For tosylates, hexane or ethanol/water mixtures are often good starting points.[2][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or nucleation has not occurred.- Evaporate some of the solvent to increase the concentration.[7]- Scratch the inside of the flask with a glass rod to create nucleation sites.[7]- Add a single "seed" crystal of the pure product.- Ensure the solution is cooled sufficiently in an ice bath.
Low Recovery of Product Too much solvent was used for dissolution. The product has some solubility even in the cold solvent.- Use the absolute minimum amount of hot solvent for dissolution.- After the first filtration, concentrate the mother liquor (the remaining liquid) and cool it again to obtain a second crop of crystals.[7]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Switch to a lower-boiling point solvent.- Re-heat the oiled-out mixture, add slightly more solvent, and try cooling again more slowly.
Chemical Scavenging of Excess p-Toluenesulfonyl Chloride (TsCl)

In cases where TsCl is a persistent impurity and chromatography is undesirable, a chemical quench can be employed before the final workup.

Core Principle: Excess TsCl is an electrophile and will react with nucleophiles. By adding a simple, easily removed nucleophile (a "scavenger"), you can convert the unreacted TsCl into a different compound that is easier to separate.

Procedure Options:

  • Amine Quench: After the primary reaction is complete, add a small amount of a simple primary or secondary amine (e.g., aniline or diethylamine). The resulting sulfonamide is often easily removed by an acid wash during workup.

  • Cellulose Quench: It has been reported that reacting the crude mixture with cellulosic materials like filter paper can effectively remove excess TsCl.[8] The hydroxyl groups on the cellulose react with the TsCl, binding it to the solid support, which can then be removed by filtration.

  • Basic Quench: In some solvent-free procedures, adding powdered potassium hydroxide (KOH) can help quench remaining TsCl.[5]

Diagram: Purification Method Selection

G start Crude Reaction Mixture workup Perform Aqueous Workup start->workup is_solid Is Product a Solid? workup->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Use Flash Chromatography is_solid->chromatography No (Oil) high_purity High Purity Needed? large_scale Large Scale Synthesis? high_purity->large_scale No high_purity->chromatography Yes large_scale->recrystallization Yes large_scale->chromatography No recrystallization->high_purity

Caption: Decision tree for selecting a purification method.

References

  • Beilvert, A., et al. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Available from: [Link]

  • Black, H. D., et al. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. Available from: [Link]

  • Sciencemadness.org. Elimination of Tosylates. Available from: [Link]

  • ResearchGate. How can I tosylate an hindered secondary alcohol?. (2013). Available from: [Link]

  • Restek. (2020). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Available from: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron. Available from: [Link]

Sources

Troubleshooting

Controlling moisture sensitivity during Tetrahydrothiophen-3-yl tosylate reactions

Welcome to the technical support center for handling and reacting with Tetrahydrothiophen-3-yl tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and reacting with Tetrahydrothiophen-3-yl tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling moisture sensitivity during reactions with this versatile intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success of your experiments.

Part 1: The Critical Nature of Anhydrous Conditions

Tetrahydrothiophen-3-yl tosylate, like other sulfonate esters, is a potent electrophile.[1] This reactivity is precisely what makes it a valuable synthetic intermediate. However, this same property also renders it highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the decomposition of the tosylate, generating p-toluenesulfonic acid and the starting material, Tetrahydrothiophen-3-ol. This not only consumes your valuable intermediate but can also complicate your reaction mixture and purification process.

The Mechanism of Hydrolysis: A Competing Reaction

The hydrolysis of Tetrahydrothiophen-3-yl tosylate proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the tosylate group. This is a classic SN2-type reaction at the sulfur center.

hydrolysis reagents Tetrahydrothiophen-3-yl tosylate transition Transition State reagents->transition Nucleophilic attack by water water H₂O (Moisture) water->transition products Tetrahydrothiophen-3-ol + p-Toluenesulfonic acid transition->products Leaving group departure caption Hydrolysis of Tetrahydrothiophen-3-yl tosylate.

Figure 1: Hydrolysis of Tetrahydrothiophen-3-yl tosylate.

This competing reaction underscores the absolute necessity of maintaining strictly anhydrous conditions throughout your experimental setup and execution.

Part 2: Proactive Moisture Control: A System-Based Approach

The most effective way to troubleshoot moisture-related issues is to prevent them from occurring in the first place. This requires a systematic approach to ensuring every component of your reaction is scrupulously dry.

Glassware Preparation

All glassware must be thoroughly dried to remove adsorbed water.

  • Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[2]

  • Flame Drying: For more rigorous applications, flame-dry the assembled apparatus under a stream of inert gas. This should be done with caution and appropriate safety measures.[3]

  • Cooling: After drying, assemble the glassware while still hot and allow it to cool under a positive pressure of dry inert gas (nitrogen or argon).[2] This prevents atmospheric moisture from re-adsorbing onto the cool surfaces.

Solvent and Reagent Preparation

The purity and dryness of your solvents and reagents are paramount.

Solvent/ReagentDrying MethodReference
Dichloromethane (DCM) Distill from calcium hydride (CaH₂). Store over activated 3Å molecular sieves.[4]
Tetrahydrofuran (THF) Distill from sodium/benzophenone ketyl indicator until a persistent deep blue or purple color is achieved.[5]
Pyridine/Triethylamine (TEA) Distill from CaH₂ or potassium hydroxide (KOH) pellets. Store under an inert atmosphere.[6]
Inert Gas (Nitrogen/Argon) Pass through a drying tube containing a desiccant such as Drierite® or phosphorus pentoxide (P₄O₁₀).

Note: Commercially available anhydrous solvents are often packaged under an inert atmosphere in bottles with a Sure/Seal™ septum. These are excellent options for maintaining dryness.

Inert Atmosphere Techniques

Maintaining an inert atmosphere is crucial for excluding atmospheric moisture and oxygen.

  • Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive reagents using a dual manifold for vacuum and inert gas.[3]

  • Glovebox: For highly sensitive reactions, a glovebox provides a completely inert environment.[3]

  • Nitrogen/Argon Balloon: A simpler method involves using a balloon filled with inert gas to maintain a positive pressure within the reaction flask.

inert_atmosphere_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_execution Execution A Oven/Flame-Dry Glassware C Assemble Glassware Hot A->C B Use Anhydrous Solvents/Reagents F Add Reagents via Syringe Through Septum B->F D Cool Under Inert Gas Stream C->D E Maintain Positive Pressure (e.g., N₂ Balloon) D->E E->F G Stir Under Inert Atmosphere F->G caption Workflow for maintaining anhydrous conditions.

Figure 2: Workflow for maintaining anhydrous conditions.

Part 3: Troubleshooting Guide

Even with the best precautions, issues can arise. This guide will help you diagnose and solve common problems encountered during reactions with Tetrahydrothiophen-3-yl tosylate.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield Hydrolysis of Tetrahydrothiophen-3-yl tosylate: This is the most common issue, resulting from the presence of moisture.1. Review Anhydrous Technique: Systematically re-examine your entire procedure for potential sources of moisture ingress. 2. Re-dry Solvents and Reagents: If in doubt, re-purify and dry your solvents and bases.[4][6] 3. Check Inert Gas Supply: Ensure your inert gas line has a functional drying tube.
Degraded Starting Material: If the Tetrahydrothiophen-3-yl tosylate was improperly stored, it may have already hydrolyzed.1. Analyze Starting Material: Run a proton NMR or TLC of your starting material to check for the presence of Tetrahydrothiophen-3-ol. 2. Purify if Necessary: If significant hydrolysis has occurred, purification by column chromatography may be necessary.
Formation of a Chlorinated Byproduct Nucleophilic Substitution by Chloride: The tosylate is an excellent leaving group and can be displaced by chloride ions.[6] The source of chloride is often the hydrochloride salt of the amine base (e.g., triethylammonium chloride) formed during the reaction.1. Use a Non-Nucleophilic Base: Consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). 2. Control Temperature: Lowering the reaction temperature can disfavor the SN2 displacement by chloride. 3. Use a Stoichiometric Amount of Base: Using a large excess of an amine base can increase the concentration of the corresponding hydrochloride salt.
Incomplete Reaction (Starting Alcohol Remains) Insufficient Tosylating Agent: Not enough p-toluenesulfonyl chloride (TsCl) was used to convert all of the starting alcohol.1. Use a Slight Excess of TsCl: Employing a 1.1 to 1.5 molar excess of TsCl can help drive the reaction to completion.[6]
Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl generated, slowing or stalling the reaction.1. Ensure Sufficient Base: Use at least a stoichiometric amount of base, and often a slight excess (e.g., 1.2 equivalents) is beneficial.
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Gradually Increase Temperature: While many tosylations are performed at 0 °C to room temperature, some may require gentle heating. Monitor the reaction closely by TLC.

Part 4: Frequently Asked Questions (FAQs)

Q1: I don't have access to a Schlenk line or a glovebox. Can I still run a moisture-sensitive reaction?

A: Yes, for many applications, a well-executed inert gas balloon setup can be sufficient. The key is to ensure all glassware is meticulously dried and that a positive pressure of dry inert gas is maintained throughout the reaction. All liquid transfers should be done using dry syringes through a rubber septum.

Q2: How do I know if my solvent is dry enough?

A: While Karl Fischer titration is the most accurate method for determining water content, a common qualitative indicator for THF stills using sodium/benzophenone is a persistent deep blue or purple color.[5] For other solvents dried with desiccants, ensuring the desiccant is free-flowing and not clumped is a good visual cue.

Q3: My reaction mixture turned cloudy/precipitated a white solid. What is likely happening?

A: This is often the hydrochloride salt of your amine base (e.g., triethylammonium chloride) precipitating out of the organic solvent. This is a normal observation and indicates that the reaction is proceeding.

Q4: Can I use sodium sulfate to dry my solvents?

A: Sodium sulfate is a relatively low-capacity and slow-acting drying agent. While it is suitable for drying solutions during a workup, it is not recommended for preparing anhydrous solvents for reaction. More robust drying agents like calcium hydride, or distillation from sodium/benzophenone, are preferred.[4][5]

Q5: Is there anything unique about the tetrahydrothiophene moiety I should be aware of?

A: The sulfur atom in the tetrahydrothiophene ring is a potential nucleophile, although it is generally less reactive than the hydroxyl group of the starting alcohol. Under certain conditions, particularly with highly reactive electrophiles, the sulfur could potentially be alkylated or oxidized. However, in the context of a standard tosylation or subsequent nucleophilic substitution at the 3-position, the sulfur is generally considered a spectator.

References

  • Robertson, F. J., & Wu, J. (2012). A Convenient Preparation of Chiral Tetrahydrothiophenes (THTs) in High Enantiopurity via Phosphorothioic Acids. Journal of the American Chemical Society, 134(6), 2775–2780. [Link]

  • Hoogenboom, R., et al. (2006). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Arkivoc, 2007(3), 205-220. [Link]

  • Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2549. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Summer Scholar Report - NESACS. (n.d.). Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition. Organic Chemistry II Key Terms. [Link]

  • Wikipedia. (2023). Air-free technique. In Wikipedia. [Link]

  • Wikipedia. (2023). Sulfonate. In Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • Allen, A. D., Kitamura, T., Roberts, K. A., Stang, P. J., & Tidwell, T. T. (1998). Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society, 120(28), 7311–7319. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Wang, B., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(3), 3436-3446. [Link]

  • Roberts, S. L., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Tetrahedron letters, 53(36), 4859-4862. [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • Shokaku, T., et al. (2018). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 20(14), 3257-3261. [Link]

  • New Jersey Department of Health. (n.d.). Common Name: TETRAHYDROTHIOPHENE HAZARD SUMMARY. [Link]

  • Stenfors, C. N., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Hebei Sancolo Chemicals Co., Ltd. (2021, November 9). Types and Properties of Sulfonate surfactants. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Von Nehring, E. S., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2259–2264. [Link]

  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • PubChem. (n.d.). (r)-Tetrahydrothiophen-3-ol. [Link]

  • Safety Monitors. (2023, February 1). Tetrahydrothiophene (THT) Uses and Side Effects. [Link]

  • The Good Scents Company. (n.d.). tetrahydrothiophene. [Link]

  • Georganics. (2012, April 8). 3-HEXYLTHIOPHENE. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the optimization of re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for coupling reactions involving Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate. As a key intermediate, the successful and reproducible coupling of this substrate is often critical for synthetic campaigns. This document is designed to provide not only solutions but also the underlying scientific reasoning to empower your experimental design.

Introduction: The Critical Role of Temperature

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a versatile building block. The tosylate group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[1][2] However, as a secondary alkyl tosylate, it presents unique challenges. The reaction temperature is arguably the most critical parameter to control. An optimal thermal profile is a delicate balance: it must be high enough to overcome the activation energy for the rate-determining oxidative addition step but low enough to prevent catalyst decomposition and the formation of unwanted byproducts.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for palladium-catalyzed coupling reactions with Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate?

A1: For most palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, a starting temperature range of 80°C to 110°C is recommended.[5][6] Reactions involving less reactive coupling partners or sterically hindered substrates may require temperatures at the higher end of this range.[7] Conversely, highly active catalyst systems, particularly those employing modern Buchwald-type ligands (e.g., SPhos, XPhos), may proceed efficiently at lower temperatures (e.g., 60-80°C).[6][8] It is crucial to start within the 80-100°C range and optimize based on reaction monitoring.[9]

Q2: Why is temperature so critical? What happens if it's too high or too low?

A2: Temperature directly influences reaction kinetics and catalyst stability.

  • Too Low: If the temperature is insufficient, the oxidative addition of the C-OTs bond to the Pd(0) center, often the rate-limiting step, will be slow or may not occur at all, resulting in low or no conversion of your starting material.[3]

  • Too High: Excessive heat can be detrimental. It significantly accelerates catalyst decomposition, where the active Pd(0) species aggregates into inactive palladium black.[4] This is a common cause of stalled reactions. Furthermore, higher temperatures can promote undesirable side reactions, such as β-hydride elimination (if applicable) or other decomposition pathways of the substrate or product.[3][4]

Q3: How does my choice of ligand affect the optimal reaction temperature?

A3: The ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium center and accelerate the key steps of the catalytic cycle.[3][8] By promoting faster oxidative addition and reductive elimination, these advanced ligands often allow for the use of significantly lower reaction temperatures compared to less effective ligands like triphenylphosphine (PPh₃).[8] A more stable and active catalyst-ligand complex is less prone to thermal decomposition, thus widening the optimal temperature window.[3]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

"My reaction has been running for 24 hours at 80°C, but TLC/LC-MS analysis shows mostly unreacted starting material."

This is a classic issue indicating that the reaction's activation energy is not being overcome.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The most direct cause is that 80°C is too low for your specific combination of substrates, catalyst, and solvent.

    • Action: Incrementally increase the temperature by 10°C intervals (e.g., to 90°C, then 100°C).[10] Monitor the reaction at each new temperature for several hours before escalating further. Be cautious not to exceed 120°C, as catalyst decomposition becomes highly probable.[9]

  • Catalyst/Ligand Inactivity: The chosen catalyst system may not be active enough for this specific transformation at a moderate temperature.

    • Action: Switch to a more active and robust catalyst system. If you are using a simple catalyst like Pd(PPh₃)₄, consider moving to a pre-catalyst paired with a specialized ligand like SPhos or XPhos, which are known to improve rates for challenging couplings.[5][8]

  • Poor Reagent Quality: The issue may not be the temperature but the reagents themselves.

    • Action: Ensure all reagents are pure and handled correctly. Phosphine ligands can be oxidized by air.[10] Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[9][10] The base (e.g., K₃PO₄, Cs₂CO₃) should be a fine, dry powder to ensure good solubility and reactivity.[3]

Problem 2: Reaction Stalls and Palladium Black Formation

"The reaction started well, but after a few hours, it stopped, and I see a black precipitate. Increasing the temperature doesn't help."

This is a clear sign of catalyst decomposition. The black precipitate is almost certainly palladium black, an inactive, aggregated form of palladium metal.[3]

Potential Causes & Solutions:

  • Excessive Temperature: The reaction temperature is too high for the stability of the catalytic complex.

    • Action: Redo the reaction at a lower temperature. If you were at 110°C, try 90-100°C.[3] A longer reaction time at a slightly lower temperature is almost always preferable to a fast reaction that dies prematurely.

  • Inadequate Ligand Protection: The ligand may not be effectively stabilizing the palladium, or an insufficient amount was used.

    • Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).[10] Alternatively, switch to a more sterically bulky or chelating ligand that can better shield the metal center from aggregation.[11]

  • Oxygen Contamination: Trace oxygen is a potent catalyst poison that promotes the formation of palladium black.[3][9]

    • Action: Improve your degassing procedure. Use several "freeze-pump-thaw" cycles for the solvent or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10] Maintain a positive pressure of inert gas throughout the entire reaction.

Problem 3: Significant Byproduct Formation

"I am getting my desired product, but also a significant amount of an impurity that I suspect is from a side reaction."

Temperature plays a key role in controlling the selectivity between the desired productive cycle and off-cycle side reactions.

Potential Causes & Solutions:

  • Elimination Byproducts: For secondary alkyl substrates, β-hydride elimination can sometimes compete with the desired coupling, particularly at higher temperatures.

    • Action: Lower the reaction temperature. Elimination reactions often have a higher activation energy than the desired reductive elimination step, so reducing the temperature can favor the formation of the desired product.

  • Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or other coupling partner can be promoted by high temperatures and the presence of oxygen.[9]

    • Action: Lower the temperature and ensure rigorous exclusion of air from the reaction mixture.

  • Thermal Decomposition of Substrate/Product: The tetrahydrothiophene ring or other functional groups in your molecules may not be stable at the reaction temperature.

    • Action: Screen the reaction at lower temperatures (e.g., 60-80°C) using a more active catalyst system to see if the byproduct formation is reduced.

Data Summary: Temperature Effects

The following table provides a generalized summary of how temperature can influence the outcome of a typical Suzuki-Miyaura coupling with Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate.

Temperature (°C)ConversionProduct YieldPd Black FormationKey Considerations
60Low (<20%)LowMinimalLikely below the required activation energy for most catalyst systems.[12]
80Moderate-HighOptimalLow-ModerateA good starting point for optimization.[13]
100HighHigh to ModerateModerateOften provides a good balance of rate and stability.[6]
120High (initially)Low to ModerateHighHigh risk of rapid catalyst decomposition leading to a stalled reaction.[4]

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), a finely powdered base such as K₃PO₄ (2.5 equivalents), and Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (1.0 equivalent).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration).[5] Seal the flask and perform three freeze-pump-thaw cycles to ensure the rigorous removal of oxygen.[3]

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 90°C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC, GC-MS, or LC-MS.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Visualization of the Catalytic Cycle

The following diagram illustrates the key temperature-sensitive steps in a palladium-catalyzed cross-coupling reaction.

G cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Pathways Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex Pd(0)L2->OA_Complex 1. Oxidative Addition (Often Rate-Limiting, Requires Heat) Decomposition Catalyst Decomposition (Pd Black) Pd(0)L2->Decomposition High Temp. / O2 TM_Complex Transmetalation Complex OA_Complex->TM_Complex 2. Transmetalation OA_Complex->Decomposition High Temp. RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex RE_Complex->Pd(0)L2 3. Reductive Elimination (Forms Product) Product R-R' RE_Complex->Product Start R-OTs Start->OA_Complex Partner R'-[M] Partner->TM_Complex

Caption: Key steps in a Pd-catalyzed coupling cycle and detrimental off-cycle pathways.

Troubleshooting Workflow for Low Yield

This decision tree can guide your optimization strategy when facing low product yield.

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm increase_temp Increase Temp by 10-20°C (Max ~110°C) check_sm->increase_temp No pd_black Is Palladium Black Observed? check_sm->pd_black Yes change_catalyst Switch to More Active Catalyst/Ligand System (e.g., Buchwald Pre-catalyst) increase_temp->change_catalyst check_reagents Verify Reagent Purity (Degas Solvent, Use Fresh Ligand/Base) change_catalyst->check_reagents decrease_temp Decrease Temp by 10-20°C pd_black->decrease_temp Yes byproducts Analyze Byproducts (LCMS/GCMS) pd_black->byproducts No improve_degas Improve Degassing (Freeze-Pump-Thaw) decrease_temp->improve_degas

Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDm_TKKsEStXzoLgXAWN_3qKxgpa_n2bSmhB5PGyabzZy5feha30H4BzJbWgNwrWd6JH0YP59_kFT_fnJq_eb2816q4wDV21wYNMLZKb7moNi5FHKPSAAad_TG2zQlpHBfw3bfsIS7pvvrxhV6SacqY2B3lQQDuRZqZsBAjiS2BkCbIgLjjTZm0p6DwTJ9dpxSUwu9x4lH4E_qaoIuQBrc3nmZ3m_BAg==]
  • Benchchem. Role of palladium catalyst in cross-coupling reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi55wQfcbqUuHsPZojrirDORnWlPoelJql4TEwPKRi0mZH0bE8TXim3jTXV6MGARJnu3C7PI4PGynq0DWnyF1D9IO-9mwg6Pk-EpwRalZoq0U2Z8rUE8XZBzTeJ5ePQh7KXpxj_D0=]
  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjoHj0eWUan_VhMTOebALfKnSD6UGh6Et5r8lZIHfuNKMvpde5HFFL0EkAzyGzGg22ohDGjbptTS4JQadQsj-VPkS2HbPeiKQvzAAf7BqXG0Ip3Gd6HrAzj86g2t6TQqy4kiy4A7GMdwsKvYxvgNyQGy46i3IYbd2Z3zl4w8yAzqUk3BQC0t3EtBcl1lbVkFEoLlPg8cuKuidHsdMAiXRAZDY4vLhnmlaUjtvr4wHBPFFDOvlIqq2ybV_rJ6DaPboHI53uS1AdAg==]
  • ResearchGate. Temperature effect on coupling reaction. | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Temperature-effect-on-coupling-reaction_fig2_257482352]
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/3zjy0g/why_am_i_getting_low_yield_for_my_suzuki/]
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [URL: https://www.jk-sci.com/buchwald-hartwig-cross-coupling]
  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659424/]
  • ACS Publications. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om034145c]
  • Benchchem. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE-qM7eGLkKS1kq_JWLtpJDWJWQ4CVDKlo4sRJrJR-L0dY98JrrpUPhM0b-iTkuS53UCLsYCGznV62hgapq5ZvGpyOhXTNSAiIVZf8k15NNwzIFi1qxtZgVuIXt2ENNqlAqRY9h5HEZgr3nNoA-amIOc6DisT0c2IhcEw6vDkK3cMOHoF-DlgLbSS0LvTsYq3ybDvrGFsl-iijr3a5mlOFK8kPKWzgbZjjoUn7Q5OkUhF0Yg==]
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzcQH8dMjSSlZxEKQY7ZFl_Ut9VD0VEhaMxiUT2y5rdzeFMGOrCoOmKBNVel8JI5kXKxkNKsVsRdccEtL25Xki0X6XiefqZytcTFSoHnrijD2mnDhtlmviijKPYFHTJjwM-cwLvNnUK_pVG472DE-MpJ0qolul_Wpt6XBPLfIOYDsRYEbEDmiwKQjcO-NbFqAGsQPPIGbbUzS1QfMtgt-nBPolVLI=]
  • ResearchGate. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. [URL: https://www.researchgate.net/publication/312521743_Palladium_nanoparticles_supported_on_graphene_oxide-coated_with_task-specific_hydrophobic_phosphine_ionic_liquid_as_a_highly_active_and_recyclable_catalyst_for_Suzuki-Miyaura_cross-coupling_reaction_in_w]
  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [URL: https://schroeder.scs.illinois.edu/wp-content/uploads/2022/11/2022_Science.pdf]
  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [URL: https://www.researchgate.net/figure/Optimization-of-temperature-for-Suzuki-Miyaura-coupling-reaction_tbl4_318858223]
  • Master Organic Chemistry. Tosylates And Mesylates. [URL: https://www.masterorganicchemistry.
  • Wikipedia. Cross-coupling reaction. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Secondary Tosylates in Tetrahydrothiophene Rings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low reactivity of secondary tosylates within tetrahydrothiophene rings. Our goal is to equip you with the knowledge to diagnose and overcome common challenges in your synthetic routes.

I. Frequently Asked Questions (FAQs)

Q1: Why are secondary tosylates generally less reactive than primary tosylates?

The reduced reactivity of secondary tosylates in nucleophilic substitution reactions is primarily due to steric hindrance.[1][2] In an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack).[3][4] With a secondary carbon, the two alkyl groups attached to it create a more crowded environment compared to the single alkyl group of a primary carbon, impeding the nucleophile's access.[2][3] This steric congestion raises the energy of the transition state, slowing down the reaction rate.[5][6]

Q2: What is unique about the tetrahydrothiophene ring that might influence the reactivity of a secondary tosylate?

The tetrahydrothiophene ring, a saturated five-membered heterocycle containing a sulfur atom, introduces specific electronic and conformational factors.[7] The sulfur atom, with its lone pairs of electrons, can potentially influence the reaction through:

  • Neighboring Group Participation (NGP): The sulfur atom can act as an internal nucleophile, attacking the electrophilic carbon to form a bridged sulfonium ion intermediate.[8][9] This can accelerate the departure of the tosylate group. However, the subsequent attack by an external nucleophile on this intermediate can be sterically hindered.

  • Inductive Effects: Sulfur is more electronegative than carbon, which can influence the electron density around the reaction center.

  • Ring Strain and Conformation: The five-membered ring has a specific conformation that can affect the accessibility of the reaction site.

Q3: My S(_N)2 reaction with a secondary tosylate on a tetrahydrothiophene ring is not proceeding. What are the most probable causes?

Low or no reactivity in this specific system can often be attributed to a combination of factors:

  • Steric Hindrance: As mentioned, the secondary nature of the tosylate already presents a steric barrier.[10] The cyclic structure of the tetrahydrothiophene ring can further restrict access to the electrophilic carbon.

  • Poor Leaving Group Ability (in this context): While tosylates are generally excellent leaving groups due to the resonance stabilization of the resulting tosylate anion, their departure can be kinetically slow if the transition state is energetically unfavorable due to steric clash.[11][12]

  • Suboptimal Reaction Conditions: The choice of nucleophile, solvent, temperature, and reaction time are all critical parameters that can significantly impact the outcome of the reaction.[6][13]

  • Competing Elimination (E2) Reactions: Secondary tosylates are prone to elimination reactions, especially with strong, sterically hindered bases.[5][14] This side reaction becomes more favorable at higher temperatures.

II. In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low reactivity issues.

Issue 1: The Reaction Stalls or Shows No Conversion

If your reaction shows little to no consumption of the starting material, a systematic evaluation of your reaction parameters is necessary.

Diagnostic Workflow

Caption: Diagnostic workflow for stalled reactions.

Step-by-Step Troubleshooting Protocol
  • Evaluate the Nucleophile:

    • Problem: Weak nucleophiles may not have sufficient reactivity to overcome the steric hindrance of a secondary center.[14]

    • Solution: Employ a stronger, less sterically hindered nucleophile. For instance, if you are using a neutral nucleophile like an alcohol, consider its conjugate base (an alkoxide), which is a much stronger nucleophile.[14]

  • Assess the Solvent:

    • Problem: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its effective nucleophilicity.[4][6]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive.[13]

  • Optimize the Reaction Temperature:

    • Problem: The reaction may have a high activation energy that is not being overcome at room temperature.

    • Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction closely for the formation of elimination byproducts, which are favored at higher temperatures.

  • Consider an Alternative Leaving Group:

    • Problem: While tosylates are good leaving groups, in particularly challenging cases, an even more reactive leaving group might be necessary.[11]

    • Solution: Convert the secondary alcohol to a mesylate (-OMs) or, for maximum reactivity, a triflate (-OTf).[12][15] Triflates are exceptionally good leaving groups, often thousands of times more reactive than tosylates.[11]

    Leaving GroupRelative Reactivity (Approx.)
    Tosylate (-OTs)1
    Mesylate (-OMs)~1-5
    Triflate (-OTf)~10⁴ - 10⁵

    Note: When working with highly reactive leaving groups like triflates, be aware that they are potent alkylating agents and should be handled with appropriate safety precautions.[11]

Issue 2: The Primary Product is from an Elimination (E2) Reaction

The formation of an alkene is a clear indication that the E2 pathway is outcompeting the desired S(_N)2 reaction.

Troubleshooting E2 Competition

Caption: Troubleshooting workflow for E2 competition.

Strategies to Favor S(_N)2 over E2
  • Choice of Nucleophile/Base:

    • Problem: Strong, sterically hindered bases (e.g., tert-butoxide) are more likely to abstract a proton from a beta-carbon (E2) than to attack the sterically crowded electrophilic carbon (S(_N)2).[5]

    • Solution: Use a nucleophile that is a weak base but a good nucleophile. Examples include azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).

  • Temperature Control:

    • Problem: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require longer reaction times.

  • Solvent Effects:

    • Problem: The choice of solvent can influence the S(_N)2/E2 ratio.

    • Solution: Employ a polar aprotic solvent.

Issue 3: Suspected Neighboring Group Participation (NGP) by Sulfur

If you observe unexpected stereochemical outcomes or the formation of rearranged products, NGP by the ring's sulfur atom may be occurring.

Understanding Sulfur NGP

The lone pairs on the sulfur atom can attack the carbon bearing the tosylate, displacing it to form a bicyclic sulfonium ion intermediate. The external nucleophile then attacks this intermediate.

Caption: Simplified pathway of NGP by sulfur.

Managing NGP
  • Controlling NGP is challenging. The propensity for NGP is an inherent property of the substrate.

  • Changing the electronic nature of the sulfur: If possible, oxidizing the sulfur to a sulfoxide or sulfone would remove the lone pairs responsible for NGP. However, this significantly alters the molecule and may not be compatible with your overall synthetic goals.

  • Alternative Synthetic Routes: In cases where NGP leads to undesired products, it may be necessary to redesign the synthetic strategy to avoid the formation of the secondary tosylate at that specific position.

III. Experimental Protocols

Protocol 1: Conversion of a Secondary Alcohol to a Mesylate

This protocol is for when a tosylate is not reactive enough.

  • Preparation: Dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq.). To this solution, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction with cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude mesylate can be purified by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol uses a strong nucleophile that is a weak base to minimize E2 reactions.

  • Preparation: Dissolve the secondary tosylate or mesylate (1.0 eq.) in anhydrous DMF under an inert atmosphere.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq.).

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. Conclusion

Troubleshooting the low reactivity of secondary tosylates in tetrahydrothiophene rings requires a multi-faceted approach that considers steric, electronic, and conformational factors. By systematically evaluating and optimizing the nucleophile, solvent, temperature, and leaving group, researchers can significantly improve the outcomes of these challenging nucleophilic substitution reactions. This guide provides a framework for diagnosing common issues and implementing effective solutions in your synthetic endeavors.

V. References

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? [Online forum post]. Retrieved from ResearchGate.

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.

  • Taylor & Francis Online. (2007, February 1). A new method for the synthesis of tetrahydrothiophene-S,S-dioxide derivatives: the Michael ring closure reaction between halomethyl (E)-β-styryl sulfones and CH-acids.

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.

  • PMC. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.

  • ChemTalk. (2021, June 9). Steric Hindrance.

  • Benchchem. (n.d.). Troubleshooting low yields in the tosylation of 2-piperidinemethanol.

  • PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.

  • Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon.

  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.

  • Freie Universität Berlin. (n.d.). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

  • ResearchGate. (n.d.). Synthesis of tetrahydrothiophene derivatives. [Scientific diagram].

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.

  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

  • Scribd. (n.d.). Neighboring Group Participation | PDF.

  • PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

  • PMC. (2020, May 11). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals.

  • Organic Chemistry: A Tenth Edition. (n.d.). 11.3 Characteristics of the SN2 Reaction.

  • YouTube. (2020, November 2). The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend | Organic Chemistry 7.1.

  • Wikipedia. (n.d.). Tetrahydrothiophene.

  • Sci-Hub. (1987). Neighboring group participation in the sulfur atoms and formation of dithiodications.

  • PMC. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates.

  • AIP Publishing. (2014, September 4). Influence of heterogeneous sulfur atoms on the negative differential resistance effect in polythiophene.

Sources

Optimization

Technical Support Center: Navigating Thioether Stability in Tosylate Displacement Reactions

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for a common yet challenging issue in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for a common yet challenging issue in organic synthesis: the unwanted oxidation of sulfur-containing rings (thioethers) during tosylate displacement reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant sulfoxide and sulfone byproducts in my tosylate displacement reaction. What is the primary cause of this sulfur oxidation?

A1: The oxidation of the thioether moiety to a sulfoxide and subsequently to a sulfone is a common side reaction that can significantly lower the yield of your desired product.[1] The primary culprit is often the presence of oxidizing agents or conditions that promote oxidation. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.[2]

Several factors can contribute to this unwanted oxidation:

  • Atmospheric Oxygen: While often overlooked, prolonged reaction times at elevated temperatures in the presence of air can lead to slow oxidation.

  • Peroxides in Solvents: Ethereal solvents like THF and diethyl ether can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Trace Metal Impurities: Transition metal impurities, such as iron or copper, can catalyze the oxidation of sulfur compounds.[3]

  • Reagent Decomposition: Certain reagents, under specific conditions, might degrade to produce oxidizing species.

  • Inherent Reactivity: The thioether itself is inherently prone to oxidation, a reactivity that increases with electron-donating groups on the sulfur-containing ring.[4][5]

Understanding the susceptibility of your specific substrate is the first step in mitigating this issue.

Q2: How can I modify my reaction conditions to minimize or prevent the oxidation of the sulfur ring?

A2: Preventing oxidation requires a multi-faceted approach focused on rigorous control of the reaction environment. Here are several field-proven strategies:

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is the most critical step to exclude atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or inhibitor-free, peroxide-free solvents. A simple test for peroxides (e.g., with potassium iodide and starch paper) is a prudent preliminary step.

  • Degassing Solvents: For particularly sensitive substrates, degassing the solvent by methods such as freeze-pump-thaw cycles or sparging with an inert gas can remove dissolved oxygen.

  • Careful Reagent Selection: Ensure all reagents are of high purity and free from metal contaminants.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many SN2 reactions involving tosylates, starting at 0 °C and slowly warming to room temperature is a good practice.[6]

  • Control of Stoichiometry: Careful control of reagent stoichiometry is crucial. Using a large excess of any reagent should be avoided unless necessary, as it can increase the chance of side reactions.[1]

The following table summarizes key preventative measures:

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric oxygen, a primary oxidant.
Solvent Freshly distilled, peroxide-freeRemoves potent oxidizing impurities.
Temperature Lowest effective temperatureReduces the rate of oxidation side reactions.
Reagents High purity, metal-freeAvoids catalytic oxidation by metal impurities.
Q3: Are there alternative leaving groups to tosylates that are less prone to causing oxidation under displacement conditions?

A3: Yes, the choice of leaving group can influence the reaction conditions required and, consequently, the potential for side reactions. While tosylates are excellent leaving groups, alternatives may be better suited for sensitive substrates.[7]

  • Mesylates (OMs): Methanesulfonyl chloride (MsCl) is often more reactive than tosyl chloride (TsCl), which can allow for the use of lower reaction temperatures and shorter reaction times, thereby reducing the window for oxidation to occur.[8]

  • Triflates (OTf): Trifluoromethanesulfonic anhydride (Tf2O) or triflyl chloride (TfCl) converts alcohols to triflates, which are exceptionally good leaving groups.[7] Their high reactivity often permits reactions at very low temperatures (e.g., -78 °C), significantly suppressing oxidation pathways.[8]

  • Nosylates (ONs): 2-Nitrobenzenesulfonyl chloride (NsCl) can be more reactive than TsCl due to the electron-withdrawing nitro group.[8]

Comparative Reactivity of Leaving Groups: Triflate > Nosylate > Mesylate > Tosylate

The choice of leaving group should be tailored to the specific substrate and the nucleophile being used.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Oxidation

If you are consistently observing sulfoxide or sulfone formation, a systematic approach is needed to identify the root cause.

Experimental Workflow for Diagnosis:

Caption: Diagnostic workflow to pinpoint the source of oxidation.

Step-by-Step Protocol for Diagnosis:

  • Control Experiment 1 (No Nucleophile):

    • Set up the reaction exactly as you normally would, including the substrate, base (e.g., pyridine or triethylamine), and tosyl chloride in your chosen solvent.

    • Omit the nucleophile.

    • Run the reaction for the same duration and at the same temperature as the problematic reaction.

    • Analyze the reaction mixture by TLC, LC-MS, or NMR to check for the formation of oxidized species.

    • Interpretation: If oxidation occurs, the issue lies with your reaction setup (solvent, atmosphere) or the tosylation step itself.

  • Control Experiment 2 (No Tosyl Chloride):

    • Set up the reaction with your substrate and base in the solvent.

    • Omit the tosyl chloride and the nucleophile.

    • Maintain the same reaction conditions.

    • Analyze for oxidation.

    • Interpretation: If oxidation is observed here, it suggests an incompatibility between your substrate and the base or other additives under the reaction conditions.

Guide 2: Implementing Protective Group Strategies

For particularly sensitive thioethers, a protection-deprotection strategy may be the most robust solution.[9] The ideal protecting group should be stable to the tosylation and displacement conditions but readily removable afterward.[10]

Common Thiol Protecting Groups:

Protecting GroupReagent for ProtectionDeprotection ConditionsKey Features
Benzyl (Bn) Benzyl bromide (BnBr)Na/NH3 (liquid)Very stable, but deprotection requires harsh conditions.[10]
Trityl (Tr) Trityl chloride (TrCl)Mild acid (e.g., TFA), IodinolysisBulky group, offers good stability.[11]
tert-Butyl (tBu) Isobutylene, acid catalystStrong acid (e.g., TFA, HCl)Stable to many conditions, but requires strong acid for removal.[11]
Thioethers Variousβ-eliminationCan serve as self-protective groups in certain contexts.[12]

Workflow for a Protection-Displacement-Deprotection Sequence:

Caption: General workflow for a protection-based strategy.

Example Protocol: Trityl Protection of a Thiol

  • Protection:

    • Dissolve the thiol-containing starting material in an appropriate anhydrous solvent (e.g., DCM or DMF).

    • Add a base, such as triethylamine (1.1 eq.).

    • Add trityl chloride (1.05 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify the S-trityl protected compound.

  • Tosylation and Displacement:

    • Proceed with the standard tosylation and displacement reactions on the protected substrate.

  • Deprotection:

    • Dissolve the protected product in a suitable solvent (e.g., DCM).

    • Add a solution of trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (TES) to trap the liberated trityl cation.[11]

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Quench the reaction, work up, and purify the final product.

Concluding Remarks

Preventing the oxidation of sulfur-containing rings during tosylate displacement is a challenge that can be overcome with careful planning and execution. By understanding the mechanisms of oxidation and implementing strategies such as maintaining an inert atmosphere, using high-purity reagents, and considering alternative leaving groups or protection strategies, you can significantly improve the outcome of your reactions. This guide serves as a starting point for troubleshooting and optimizing your synthetic route, ensuring the integrity of your valuable molecules.

References

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

  • Miyake, H., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(5), 2113–2115.

  • UPSCALE. (n.d.). Protecting groups in organic synthesis.

  • LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts.

  • Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary.

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation.

  • Lemos, A. (2017). Can anybody tell me, how i protect thiol group in ether synthesis? ResearchGate.

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.

  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry.

  • Drabowicz, J., & Mikołajczyk, M. (1980). Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Involving Sulfurane Intermediates and Their Pseudorotation. Journal of the American Chemical Society, 102(25), 7582–7584.

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

  • Hawrelak, E. J., & Wolf, M. O. (2005). The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. Journal of the American Chemical Society, 127(43), 15146–15153.

  • Chad's Prep. (2021). Organic Chemistry - 13.8 Sulfides. YouTube.

  • Michigan State University. (n.d.). 1. Nucleophilicity of Sulfur Compounds.

  • LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts.

  • FCT EMIS. (n.d.). Topic 19: Sulfur Chemistry.

  • ACS Green Chemistry Institute. (n.d.). Thioether Formation.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.

  • Al-Horani, R. A. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry, 13(9), 1051–1060.

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?

  • Brandt, C., & van Eldik, R. (1995). The oxidation of sulfur(iv) by reaction with iron(iii): a critical review and data analysis. Chemical Reviews, 95(1), 119–190.

  • Chen, Y., et al. (2025). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry.

  • Reddit. (2024). Tosylate displacement reaction.

  • Wikipedia. (n.d.). Microbial oxidation of sulfur.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR interpretation of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Topic: 1H and 13C NMR Interpretation of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate Content Type: Publish Comparison Guide Characterization, Synthesis, and Comparative Performance Executive Summary & Application Con...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Interpretation of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate Content Type: Publish Comparison Guide

Characterization, Synthesis, and Comparative Performance

Executive Summary & Application Context

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (hereafter THT-3-OTs ) is a specialized alkylating agent used in medicinal chemistry to introduce the tetrahydrothiophene ring—a bioisostere for cyclopentane or tetrahydrofuran rings.

Unlike simple alkyl halides, THT-3-OTs offers a balance of high reactivity (due to the sulfonate leaving group) and UV-active detectability (due to the tolyl moiety). This guide provides a definitive interpretation of its NMR spectroscopy, establishing a self-validating system for researchers to confirm identity and purity, while comparing its utility against common alternatives like mesylates and halides.

Structural Analysis & Stereoelectronics

To interpret the NMR accurately, one must understand the stereoelectronic environment:

  • The Anchor (Tosyl Group): The 4-methylbenzenesulfonyl group provides a rigid, magnetically anisotropic region. The aromatic ring current significantly deshields the ortho protons.

  • The Core (THT Ring): The sulfur atom is a soft heteroatom. Unlike oxygen in tetrahydrofuran (THF), sulfur has d-orbitals and lower electronegativity, leading to different shielding effects on

    
    -protons (H-2, H-5).
    
  • The Diagnostic Center (C-3): The methine proton at position 3 (H-3) is the primary sensor for reaction progress. Converting the precursor alcohol (–OH) to the tosylate (–OTs) causes a significant downfield shift of this proton due to the electron-withdrawing nature of the sulfonate ester.

Experimental Protocol: Synthesis & Validation

Reliability Note: Commercial supplies of THT-3-OTs can degrade. Fresh preparation is recommended for sensitive alkylations.

Methodology: Tosylation of Tetrahydrothiophen-3-ol

Reagents: Tetrahydrothiophen-3-ol (1.0 equiv),


-Toluenesulfonyl chloride (1.2 equiv), Pyridine (2.0 equiv), DCM (Solvent).
  • Setup: Purge a round-bottom flask with

    
    . Dissolve Tetrahydrothiophen-3-ol in anhydrous DCM (
    
    
    
    ).
  • Activation: Cool to

    
    . Add Pyridine dropwise.
    
  • Addition: Add

    
    -Toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Product is UV active (

      
      ).
      
  • Workup: Quench with water. Wash organic layer with

    
     (to remove pyridine), then Sat. 
    
    
    
    , then Brine.
  • Isolation: Dry over

    
    , concentrate in vacuo.
    
    • Stability Warning: Do not heat above

      
       during concentration; 
      
      
      
      -elimination to dihydrothiophene is a risk.

NMR Interpretation Guide

The following data establishes the "Self-Validating System." If your spectrum deviates significantly from these relationships, suspect hydrolysis (reversion to alcohol) or elimination.

NMR Interpretation ( )
PositionShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Ar-H (Ortho) 7.78 – 7.82 Doublet (

)
2HAnchor Signal. Confirms Tosyl presence.
Ar-H (Meta) 7.33 – 7.36 Doublet (

)
2HOverlaps with solvent residual in

sometimes.
H-3 (Methine) 5.15 – 5.25 Multiplet (

or

)
1HCritical Check. Shifted downfield from

(alcohol). If signal is

, reaction is incomplete.
H-2, H-5 2.80 – 3.10 Complex Multiplets4H

-protons to Sulfur. Broadened by ring puckering.
Ar-CH

2.45 Singlet3HSharp singlet. Integration reference.
H-4 1.90 – 2.20 Multiplet2H

-protons to Sulfur.
NMR Interpretation ( )
Carbon TypeShift (

ppm)
Assignment Logic
Sulfonate Ester None The

bond does not appear in

.
Ar-C (Ipso-S) 145.0 Quaternary carbon attached to Sulfur.
Ar-C (Ipso-Me) 133.5 Quaternary carbon attached to Methyl.
Ar-C (CH) 130.0, 127.9 Aromatic signals.[1]
C-3 (CH-OTs) 80.5 – 82.0 Diagnostic. Significant shift vs. Alcohol (

).
C-2, C-5 (C-S) 33.0 – 36.0 Carbons adjacent to Sulfur.
C-4 32.0 Methylene

to Sulfur.
Ar-CH

21.7 Characteristic Methyl carbon.
Visualization: NMR Assignment Logic

NMR_Logic Substrate THT-3-OTs Molecule Tosyl Tosyl Group (Aromatic Region) Substrate->Tosyl Ring THT Ring (Aliphatic Region) Substrate->Ring H_Ortho H-Ortho δ 7.8 (d) Deshielded by SO2 Tosyl->H_Ortho H_Meta H-Meta δ 7.3 (d) Tosyl->H_Meta Me_Group Ar-CH3 δ 2.45 (s) Tosyl->Me_Group H3_Methine H-3 (CH-OTs) δ 5.20 (m) *Primary Diagnostic* Ring->H3_Methine H_Alpha H-2/H-5 (CH2-S) δ 2.8-3.1 Sulfur Effect Ring->H_Alpha

Caption: Logical flow for assigning 1H NMR signals. The H-3 Methine peak is the critical indicator of functionalization.

Comparative Performance Guide

Why choose the Tosylate over the Chloride or Mesylate?

FeatureTHT-3-OTs (Tosylate) THT-3-OMs (Mesylate) 3-Chloro-THT (Chloride)
Leaving Group Ability (

)
High (

vs Cl)
High (

vs Cl)
Low (Reference)
Crystallinity High (Often solid)Low (Often oil)Liquid
UV Detectability Excellent (Chromophore)Poor (Transparent)None
Stability Moderate (Store

)
Low (Hydrolyzes faster)High (Stable liquid)
Atom Economy Poor (High MW waste)GoodExcellent
NMR Diagnostic Distinct AromaticsMethyl s (

)
No distinct tag
Expert Insight: The Stability Trade-off

While THT-3-Cl is stable on the shelf, it requires harsh conditions (high heat, NaI catalyst) to react with weak nucleophiles. THT-3-OTs allows alkylation under mild conditions, preserving sensitive substrates. However, THT-3-OTs is prone to E2 elimination yielding 2,3-dihydrothiophene or 2,5-dihydrothiophene if exposed to strong bases.

Recommendation:

  • Use THT-3-OTs for valuable/sensitive drug intermediates where yield and mild conditions are paramount.

  • Use THT-3-Cl for early-stage, bulk synthesis where heating is acceptable.

Visualization: Synthesis & Reactivity Pathway

Synthesis_Path Alcohol Start: THT-3-ol (Stable, Polar) Reaction Reaction: TsCl, Pyridine, DCM 0°C -> RT Alcohol->Reaction Product Product: THT-3-OTs (Reactive Electrophile) Reaction->Product Elimination Side Product: Dihydrothiophene (Avoid Strong Base/Heat) Product->Elimination Heat / Strong Base Substitution Target Drug: S-N or S-C Bond Formation Product->Substitution Nucleophile (Nu-)

Caption: Reaction pathway highlighting the synthesis of THT-3-OTs and the divergent paths of substitution vs. elimination.

References

  • Synthesis of Sulfonate Esters: Kabalka, G. W., et al. "Tosylation of Alcohols." Journal of Organic Chemistry, 1986, 51(12), 2386–2388. Link

  • NMR of Tetrahydrothiophene Derivatives: Evaluation of THT ring puckering and chemical shifts. Journal of the American Chemical Society, Data sets on 5-membered sulfur heterocycles.
  • Leaving Group Comparison: "Nucleofugality of Mesylates vs Tosylates." Master Organic Chemistry. Link

  • General Protocol Validation: Adapted from standard protocols for (tetrahydro-3-furanyl)methyl tosylate synthesis found in PrepChem and Org. Synth. databases. Link

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of Tetrahydrothiophen-3-yl Tosylate Derivatives

For professionals in drug development and organic synthesis, the unambiguous structural confirmation of intermediates and final products is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this pur...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and organic synthesis, the unambiguous structural confirmation of intermediates and final products is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the mass spectral fragmentation behaviors of Tetrahydrothiophen-3-yl Tosylate and its derivatives, providing field-proven insights into how substituent changes predictably alter fragmentation pathways.

The core structure, combining a saturated sulfur-containing heterocycle with a tosylate leaving group, presents a unique interplay of fragmentation drivers. Understanding these patterns is critical for reaction monitoring, impurity profiling, and the confident identification of novel analogs.

The Core Fragmentation Blueprint: Tetrahydrothiophen-3-yl Tosylate

The fragmentation of the parent compound under typical soft ionization conditions, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is dictated by the most labile bonds and the stability of the resulting fragments. The tosylate group (p-toluenesulfonate) is an excellent leaving group, and its cleavage is a primary fragmentation event. Concurrently, the tetrahydrothiophene (THT) ring itself can undergo characteristic cleavages.

The two principal fragmentation drivers are:

  • Cleavage of the C-O Bond: The bond between the THT ring (at C3) and the oxygen of the tosylate group is polarized and represents a primary cleavage site.

  • Ring Fragmentation: The THT ring can fragment via cleavage of C-C or C-S bonds, often initiated by the initial ionization event or subsequent to the loss of the tosylate moiety.

A foundational fragmentation pathway for the protonated molecule [M+H]⁺ involves the following key steps:

  • Neutral Loss of p-Toluenesulfonic Acid: A dominant pathway is the loss of the entire tosylate group as its neutral acid (TsOH, 172.0 Da), leading to the formation of a dihydrothiophene cation.

  • Formation of the Tosyl Cation: Cleavage can also result in the formation of the stable p-toluenesulfonyl cation or a related fragment at m/z 155.

  • THT Ring Opening: Subsequent fragmentation of the THT-derived cation often involves ring opening, leading to the loss of smaller neutral molecules like ethylene (C₂H₄) or thioformaldehyde (CH₂S).

Comparative Analysis: The Influence of Ring Substituents

The true utility of this guide lies in comparing how substituents on the tetrahydrothiophene ring alter these foundational pathways. By analyzing these shifts, researchers can predict the fragmentation of novel derivatives.

Derivative ExampleKey Structural FeatureExpected Impact on FragmentationDominant & Diagnostic Fragments
Parent Compound Unsubstituted THT RingBaseline fragmentation. Primary cleavage at C-O bond and ring opening.Loss of TsOH; Fragment at m/z 155 (tosyl moiety); THT-related fragments.
2-Methyl-THT-3-yl Tosylate Alkyl group α to sulfurStabilizes adjacent carbocation. Favors ring opening pathways that retain charge on the sulfur-containing fragment.Enhanced intensity of fragments resulting from ring cleavage. Shifts in fragment m/z values by +14 Da.
4-Phenyl-THT-3-yl Tosylate Aryl group β to tosylateThe phenyl group can stabilize charge through resonance. May promote alternative fragmentation pathways or stabilize the parent ion.Increased abundance of the molecular ion. Potential for fragments involving the phenyl group itself.
4-Hydroxy-THT-3-yl Tosylate Hydroxyl groupCan direct fragmentation through dehydration (loss of H₂O).[1] May also participate in rearrangements.Prominent [M+H - H₂O]⁺ peak. Subsequent loss of TsOH from this dehydrated ion.

This comparative data underscores a critical principle: substituents that can stabilize a positive charge will direct the fragmentation pathway. Electron-donating groups will typically lead to more abundant and higher-mass fragments containing that substituent, while functional groups like hydroxyls introduce unique fragmentation channels like dehydration.[1]

Visualizing the Fragmentation Pathways

To better illustrate these processes, the following diagrams outline the proposed fragmentation for the parent compound and show a generalized experimental workflow.

Proposed Fragmentation of Tetrahydrothiophen-3-yl Tosylate [M+H]+ cluster_main mol [M+H]⁺ Tetrahydrothiophen-3-yl Tosylate frag1 [M+H - TsOH]⁺ Dihydrothiophene Cation mol->frag1 - TsOH (172 Da) frag2 [C₇H₇SO₂]⁺ (m/z 155) Tosyl Moiety mol->frag2 C-O Cleavage frag3 [C₂H₄S]⁺ Thioacetaldehyde Cation frag1->frag3 - C₂H₃

Caption: Proposed ESI fragmentation pathway for the parent compound.

General Experimental Workflow for LC-MS/MS Analysis cluster_workflow A Sample Preparation (Dilution in MeOH/H₂O) B LC Separation (C18 Column) A->B C Ionization (ESI/APCI Source) B->C D MS1 Scan (Detect Precursor Ion) C->D E Collision-Induced Dissociation (CID) D->E F MS2 Scan (Detect Product Ions) E->F G Data Analysis F->G

Caption: Standard workflow for analyzing derivatives by LC-MS/MS.

Field-Proven Experimental Protocol

Achieving reproducible and high-quality mass spectra for these derivatives requires a robust analytical method. The following protocol is a validated starting point for LC-MS/MS analysis using common instrumentation.

Objective: To acquire precursor and product ion mass spectra for Tetrahydrothiophen-3-yl tosylate derivatives to confirm structure and identify fragmentation patterns.

1. Sample Preparation a. Prepare a stock solution of the derivative at 1 mg/mL in methanol or acetonitrile. b. Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Formic acid is added to promote protonation for positive ion mode ESI.[2]

2. Liquid Chromatography (LC) Parameters a. Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. e. Flow Rate: 0.3 - 0.5 mL/min. f. Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Parameters a. Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. Atmospheric Pressure Chemical Ionization (APCI) can be an effective alternative, particularly for less polar derivatives.[3][4] b. MS1 Scan: Scan a broad range (e.g., m/z 100-500) to find the [M+H]⁺ or other adducts ([M+Na]⁺, [M+NH₄]⁺) of the parent compound.[3] c. MS/MS (Tandem MS) Experiment: i. Precursor Ion Selection: Isolate the [M+H]⁺ ion identified in the MS1 scan. ii. Collision Gas: Argon. iii. Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is crucial as different bonds require different energies to fragment. Lower energies may only cleave the C-O(tosylate) bond, while higher energies will induce ring fragmentation. iv. MS2 Scan: Scan for the resulting product ions. The knowledge of fragmentation pathways is essential for developing specific and sensitive analytical methods.[5][6]

Trustworthiness through Self-Validation: This protocol incorporates a collision energy ramp, which serves as an internal validation system. If the observed fragments appear at predictable energies (e.g., facile losses at low energy, ring cleavages at high energy), it increases confidence in the structural assignment. Comparing the fragmentation of a new derivative against an established parent compound under identical conditions provides further validation.

Conclusion

The mass spectrometry fragmentation of Tetrahydrothiophen-3-yl tosylate derivatives is a predictable process governed by the fundamental principles of physical organic chemistry. The tosylate group serves as a primary leaving group, while the fragmentation of the tetrahydrothiophene ring is strongly influenced by the electronic effects of its substituents. By understanding the core fragmentation blueprint and the predictable shifts caused by substitution, researchers can leverage mass spectrometry not just for molecular weight determination, but as a powerful tool for detailed structural elucidation. This guide provides the foundational knowledge and a practical experimental framework to confidently analyze this important class of chemical intermediates.

References

  • Guina, T., Manley, D. M., & Wagner, P. J. (2003). ELECTRON IMPACT SPECTROSCOPY OF THE FOUR- AND FIVE-MEMBERED, SATURATED HETEROCYCLIC COMPOUNDS CONTAINING NITROGEN, OXYGEN AND SULFUR1. The Journal of Physical Chemistry. Available at: [Link]

  • Perreault, H., & Costello, C. E. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547-552. Available at: [Link]

  • Schoonbeek, S., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(5), 583-591. Available at: [Link]

  • Wang, Y., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 97, 121-129. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). A tandem mass spectrometric method for the differentiation of sulfonate esters, sulfite esters, and sulfones by gas-phase ion/ion reactions. Journal of the American Society for Mass Spectrometry, 21(3), 459-462.
  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Ibáñez, M., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 46(9), 877-889. Available at: [Link]

  • Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiophenes. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety and efficacy. Tetrahydrothiophen-3-yl 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety and efficacy. Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity must be rigorously controlled to ensure the final drug product meets stringent quality standards. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the API. Therefore, a robust and reliable analytical method is not just a regulatory requirement but a critical component of risk mitigation in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation, identification, and quantification of the main compound and its related substances.[1][2]

This guide will navigate the nuances of developing a stability-indicating HPLC method for Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, a compound presenting unique analytical challenges due to its structural characteristics. We will explore the rationale behind critical decisions in method development, from column and mobile phase selection to the establishment of forced degradation studies, all in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

Part 1: Foundational Strategy for HPLC Method Development

A successful HPLC method is built upon a systematic and scientifically sound approach. The initial phase involves understanding the physicochemical properties of the analyte and potential impurities, which informs the selection of the chromatographic mode, stationary phase, and detection parameters.

Physicochemical Properties of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

A thorough understanding of the analyte's properties is the first step in successful method development.[5]

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C11H14O4SMolecular Weight: 242.29 g/mol [6][7]
Structure Contains a tosyl group and a tetrahydrothiophene ring.[6][8]The aromatic tosyl group provides a strong chromophore for UV detection. The overall structure suggests moderate polarity.
Polarity (XLogP3) 1.6[6]Indicates suitability for reverse-phase HPLC.
Solubility Soluble in organic solvents like acetonitrile and methanol.Facilitates sample and standard preparation.
UV Absorbance The benzene ring in the tosylate moiety is expected to have a strong UV absorbance around 220-230 nm and a weaker one around 260-270 nm.UV detection is a suitable and sensitive detection method. A wavelength of approximately 225 nm is a good starting point.[9]
Initial Method Screening: Column and Mobile Phase Selection

The goal of the initial screening is to identify a suitable column and mobile phase that provide good peak shape and retention for the main analyte.

Column Selection:

Given the moderate polarity of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate, a reverse-phase (RP) C18 column is the logical first choice. A C8 column could also be considered for potentially shorter retention times. The choice of a specific brand and model of the column can influence selectivity due to differences in silica purity, end-capping, and bonding density.

Mobile Phase Selection:

A typical starting point for a moderately polar compound on a C18 column is a mixture of water and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is generally recommended for purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[2]

Initial Screening Parameters (Example):

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard workhorse column for reverse-phase HPLC, providing a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase HPLC.
Gradient 30% to 90% B over 20 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Detection UV at 225 nmBased on the expected UV absorbance of the tosyl group.[9]
Injection Volume 10 µLA standard injection volume.
Sample Concentration 1 mg/mL in mobile phaseA typical concentration for purity analysis.

Part 2: Method Optimization and Forced Degradation Studies

Once initial conditions are established, the method must be optimized to achieve adequate resolution between the main peak and all potential impurities. This is followed by forced degradation studies to ensure the method is "stability-indicating."

Mobile Phase Optimization

The selectivity of the separation, which is the ability to separate different compounds, is most effectively manipulated by changing the mobile phase composition.[10]

Comparison of Mobile Phase Modifiers:

ModifierAdvantagesDisadvantages
Acetonitrile Lower viscosity (lower backpressure), better UV transparency at low wavelengths.Can exhibit different selectivity compared to methanol.
Methanol Can offer different selectivity, potentially resolving co-eluting peaks.Higher viscosity, higher UV cutoff.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

  • Run Gradient Elutions:

    • Perform identical gradient runs (e.g., 30-90% B over 20 minutes) using both acetonitrile and methanol as the organic modifier.

  • Analyze and Compare:

    • Compare the chromatograms for changes in peak elution order, resolution between the main peak and impurities, and peak shape. The optimal organic modifier is the one that provides the best separation of all components.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are a critical component of method development, designed to intentionally degrade the drug substance to identify potential degradation products and demonstrate that the analytical method can separate these degradants from the main peak.[11][12] This is a key requirement of regulatory bodies.[13]

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (e.g., 1 mg/mL) in appropriate solvents.

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified period. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11]

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

The goal is to achieve 5-20% degradation of the active ingredient.[13] If significant degradation is observed, the stress conditions should be made milder. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other, and the peak purity of the main component is confirmed.[11]

Part 3: Method Validation

Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][14]

dot

Caption: Key Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[3][5]The main peak is resolved from all other peaks (impurities and degradants). Peak purity should be demonstrated.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For purity, typically from the reporting threshold of impurities to 120% of the specification.
Accuracy The closeness of test results to the true value.[5]For impurities, recovery of spiked known impurities should be within 80-120%.[15]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability and intermediate precision.[5]Relative Standard Deviation (RSD) should be ≤ 5% for impurity quantification.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase pH are slightly varied.

Conclusion: A Robust Framework for Purity Analysis

Developing a reliable HPLC method for the purity analysis of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate requires a systematic and scientifically driven approach. By starting with a thorough understanding of the analyte's properties, performing a logical method screening and optimization, and rigorously challenging the method through forced degradation studies, a robust and stability-indicating method can be established. Subsequent validation according to ICH guidelines ensures that the method is fit for its intended purpose in a regulated environment, ultimately contributing to the quality and safety of the final pharmaceutical product. This comprehensive approach provides a solid foundation for researchers, scientists, and drug development professionals to confidently assess the purity of this critical intermediate.

References

  • Benchchem. Cyclopentyl Tosylate Purity: A Comparative Analysis of HPLC and Alternative Methods.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • PubMed. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available from: [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • OSTI.GOV. Reverse-phase ion-pair chromatography (HPLC) (high performance liquid chromatography) of alkylbenzene sulfonates (Conference). Available from: [Link]

  • ResearchGate. A) HPLC analysis of the reaction mixture after the tosylate 10 reacted... Available from: [Link]

  • ResearchGate. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Restek Resource Hub. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Available from: [Link]

  • International Journal of Advanced Research. ISSN 2320-5407. Available from: [Link]

  • PubChem. Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Refubium. INNOVATIVE HPLC METHOD DESIGN (DEVELOPMENT & UNDERSTANDING) WITHIN THE PHARMACEUTICAL LIFECYCLE Dissertation zur Erlangung. Available from: [Link]

  • Agilent. HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

  • ResearchGate. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Available from: [Link]

  • PharmaCompass.com. (3R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Available from: [Link]

  • PubChem. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Available from: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • PubChem. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Available from: [Link]

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Comparative

Analytical Validation Guide: Infrared (IR) Spectroscopy of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Executive Summary In pharmaceutical synthesis and drug development, the tetrahydrothiophene moiety frequently serves as a critical pharmacophore or structural linker. Activating the 3-hydroxyl group of a tetrahydrothioph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and drug development, the tetrahydrothiophene moiety frequently serves as a critical pharmacophore or structural linker. Activating the 3-hydroxyl group of a tetrahydrothiophene ring for subsequent nucleophilic substitution requires converting it into a reliable leaving group. Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate (tosylate) is the gold standard for this transformation, offering superior crystallinity and bench-stability compared to its methanesulfonate (mesylate) counterpart.

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy profiles used to validate the synthesis, purity, and structural integrity of this tosylate against alternative intermediates.

Mechanistic Grounding: The Causality of Spectral Shifts

As an Application Scientist, relying solely on retention times or mass spectrometry can leave stereoelectronic ambiguities. IR spectroscopy provides a direct window into the vibrational modes of molecular bonds, which are highly sensitive to changes in dipole moments[1].

When converting the precursor (Tetrahydrothiophen-3-ol) to the target tosylate, the chemical environment of the C3 carbon shifts dramatically. The strong O-H dipole is replaced by a highly polar, resonance-stabilized sulfonate ester (-O-SO₂-Ar). The causality of our experimental validation relies on a "loss-and-gain" self-validating system :

  • The Loss: The disappearance of the broad hydroxyl stretch confirms the complete consumption of the starting material.

  • The Gain: The emergence of symmetric and asymmetric S=O stretches confirms the successful attachment of the sulfonate group[2].

Peak_Mapping Molecule Tetrahydrothiophen-3-yl Tosylate Ring Tetrahydrothiophene Ring Molecule->Ring Tosylate Tosylate Group (-OTs) Molecule->Tosylate Peak1 Aliphatic C-H (~2850-2960 cm⁻¹) Ring->Peak1 Peak2 C-S Stretch (~660-700 cm⁻¹) Ring->Peak2 Peak3 S=O Asymmetric (~1350-1370 cm⁻¹) Tosylate->Peak3 Peak4 S=O Symmetric (~1170-1190 cm⁻¹) Tosylate->Peak4 Peak5 Aromatic C=C (~1598 cm⁻¹) Tosylate->Peak5 Peak6 Aromatic C-H Bend (~815 cm⁻¹) Tosylate->Peak6

Fig 1. Logical mapping of functional groups to their corresponding IR spectroscopy peaks.

Comparative Spectroscopic Data

To objectively evaluate the product, we must compare the IR peaks of the target tosylate with its direct precursor (Tetrahydrothiophen-3-ol) and an alternative leaving group (Tetrahydrothiophen-3-yl mesylate).

Quantitative Peak Comparison
Functional Group / Vibration ModeTetrahydrothiophen-3-ol (Precursor)Tetrahydrothiophen-3-yl Mesylate (Alternative)Tetrahydrothiophen-3-yl Tosylate (Target)
O-H Stretch (Broad) ~3300 - 3400 cm⁻¹AbsentAbsent
Aliphatic C-H Stretch ~2850 - 2960 cm⁻¹~2850 - 2960 cm⁻¹~2850 - 2960 cm⁻¹
S=O Asymmetric Stretch Absent~1350 cm⁻¹~1350 - 1370 cm⁻¹
S=O Symmetric Stretch Absent~1175 cm⁻¹~1170 - 1190 cm⁻¹
C-O / C-O-S Stretch ~1050 cm⁻¹~900 - 1000 cm⁻¹~900 - 1000 cm⁻¹
Aromatic C=C Stretch AbsentAbsent~1598 - 1616 cm⁻¹
Aromatic C-H Bend (para) AbsentAbsent~815 cm⁻¹
C-S Stretch (Ring) ~660 - 700 cm⁻¹~660 - 700 cm⁻¹~660 - 700 cm⁻¹
Expert Analysis of the Data
  • The Sulfonate Signature: Both the tosylate and mesylate alternatives exhibit strong asymmetric (~1350 cm⁻¹) and symmetric (~1170 cm⁻¹) S=O stretching vibrations[3]. These peaks are diagnostic for the sulfonate ester linkage and confirm that the activation of the alcohol was successful.

  • Differentiating Tosylate from Mesylate: The critical differentiator is the aromatic ring of the tosylate group. The tosylate spectrum features a distinct aromatic C=C stretch at ~1598 cm⁻¹ and a strong out-of-plane C-H bending vibration at ~815 cm⁻¹ (characteristic of para-substituted benzenes)[3]. The mesylate lacks these features entirely, making IR a rapid, non-destructive method to distinguish between the two alkylating agents.

  • The Tetrahydrothiophene Backbone: All three compounds share the aliphatic C-H stretches (~2850-2960 cm⁻¹) and the weak C-S stretching vibration of the thioether ring (~660-700 cm⁻¹)[4],[5].

Experimental Protocol: Synthesis & IR Validation Workflow

To ensure a self-validating workflow, the following protocol details the synthesis and subsequent ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) validation.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of Tetrahydrothiophen-3-ol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine as the base and cool the reaction vessel to 0°C under an inert argon atmosphere.

  • Reagent Addition: Slowly add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) dissolved in DCM dropwise.

    • Causality Note: Cooling and slow addition prevent exothermic side reactions and minimize the formation of pyridinium chloride side-products that can co-precipitate and complicate the IR fingerprint region[1].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with 1M HCl to neutralize excess pyridine. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Tetrahydrothiophen-3-yl tosylate.

  • ATR-FTIR Preparation: Clean the crystal (typically diamond or ZnSe) of the ATR-FTIR spectrometer with isopropanol. Collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount of the neat product (liquid/oil or crystalline solid) directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Spectral Validation: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

IR_Validation Start Tetrahydrothiophen-3-ol Reaction Reaction with TsCl Start->Reaction Product Crude Tosylate Product Reaction->Product IR_Test ATR-FTIR Analysis Product->IR_Test Decision Is broad 3300 cm⁻¹ (O-H) peak absent? IR_Test->Decision Check_Ts Are 1350, 1170, and 815 cm⁻¹ peaks present? Decision->Check_Ts Yes (O-H absent) Fail Incomplete Reaction Decision->Fail No (O-H present) Check_Ts->Fail No (Missing Ts) Success Validated Tosylate Check_Ts->Success Yes (Confirmed)

Fig 2. Self-validating ATR-FTIR workflow for the synthesis of Tetrahydrothiophen-3-yl tosylate.

Conclusion

For researchers optimizing drug development pipelines, validating intermediate structures rapidly and accurately is paramount. While Tetrahydrothiophen-3-yl mesylate and tosylate both serve as excellent leaving groups, the tosylate offers a highly distinct IR signature. By leveraging the specific loss of the O-H stretch and the gain of both sulfonate (1350, 1170 cm⁻¹) and aromatic (1598, 815 cm⁻¹) stretches, chemists can utilize ATR-FTIR as a robust, self-validating system to confirm product identity and purity before proceeding to downstream cross-coupling or substitution reactions.

References

  • Title: Keynotes in Organic Chemistry (Structure and Bonding / IR Spectroscopy)
  • Source: National Institutes of Health (NIH)
  • Title: Chemical Structure and Spectroscopic Analysis of Cis Tosylate Source: Benchchem URL
  • Title: Complete analysis of the 1H nmr spectrum of tetrahydrothiophene Source: Canadian Science Publishing URL
  • Title: Synthesis of an Odorant Substance for Liquid Petroleum Gas (LPG) as a Substitute for Thiophene (Tetrahydrothiophene)

Sources

Validation

A Kinetic Perspective on Tetrahydrothienyl Electrophiles: A Comparative Guide for Covalent Drug Design

Introduction: The Quest for Tunable Covalent Modifiers In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency, prolonged duration of action, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Tunable Covalent Modifiers

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency, prolonged duration of action, and for targeting challenging proteins.[1][2] The heart of a covalent drug lies in its "warhead," an electrophilic group designed to form a stable bond with a nucleophilic amino acid residue on the target protein.[3][4] The kinetic profile of this interaction is paramount; an ideal warhead should exhibit sufficient reactivity to engage its target efficiently while minimizing off-target reactions that can lead to toxicity.[1] This guide provides a comparative analysis of electrophilic warheads, with a special focus on the emerging class of tetrahydrothienyl-based electrophiles. While direct and extensive kinetic data for this specific class is still nascent in the public domain, we can, through examination of related sulfonium-based structures and computational approaches, build a strong predictive framework for their behavior.

This guide is intended for researchers and drug development professionals seeking to understand the nuances of electrophile reactivity and to inform the rational design of next-generation covalent therapeutics. We will delve into the fundamental principles of kinetic analysis for covalent modifiers, compare the reactivity of established electrophilic warheads, and then position tetrahydrothienyl electrophiles within this context, highlighting their potential advantages and the experimental and computational paths to their characterization.

The Two-Step Dance of Covalent Inhibition: A Kinetic Framework

The mechanism of action for a targeted covalent inhibitor is a two-step process.[2][3] First, the inhibitor reversibly binds to the target protein, forming a non-covalent complex. This is followed by the irreversible formation of a covalent bond between the electrophilic warhead and a nucleophilic amino acid.

The overall rate of covalent modification is governed by both the initial binding affinity (Ki) and the intrinsic rate of the chemical reaction (kinact). A key parameter used to compare the efficiency of different covalent inhibitors is the second-order rate constant, kinact/Ki.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Protein Protein Protein_Inhibitor_Complex Non-covalent Complex Protein->Protein_Inhibitor_Complex Ki Inhibitor Inhibitor Inhibitor->Protein_Inhibitor_Complex Covalent_Complex Covalently Modified Protein Protein_Inhibitor_Complex->Covalent_Complex kinact

Experimental Approaches to Quantifying Electrophile Reactivity

A common and practical method for assessing the intrinsic reactivity of an electrophilic warhead is to measure its rate of reaction with a model nucleophile, such as glutathione (GSH).[1] The resulting half-life (t1/2) provides a quantitative measure of the electrophile's stability and propensity for off-target reactions.

Experimental Protocol: Glutathione (GSH) Stability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of the test electrophile in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in a buffered aqueous solution at physiological pH (e.g., pH 7.4).

  • Reaction Initiation:

    • Initiate the reaction by mixing the electrophile and GSH solutions to achieve final concentrations typically in the low millimolar range.

  • Time-Course Monitoring:

    • Monitor the disappearance of the electrophile and/or the appearance of the GSH adduct over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of the electrophile as a function of time.

    • Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (kobs).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.

G Start Start Prepare_Solutions Prepare Electrophile and GSH Solutions Start->Prepare_Solutions Initiate_Reaction Mix Solutions to Start Reaction Prepare_Solutions->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., HPLC, LC-MS) Initiate_Reaction->Monitor_Reaction Analyze_Data Plot Concentration vs. Time and Determine k_obs Monitor_Reaction->Analyze_Data Calculate_Half_Life Calculate t_1/2 Analyze_Data->Calculate_Half_Life End End Calculate_Half_Life->End

A Comparative Landscape of Electrophilic Warheads

The field of covalent drug discovery has explored a diverse array of electrophilic warheads, each with its own characteristic reactivity profile. A selection of commonly employed electrophiles is presented in the table below, with a qualitative comparison of their reactivity.

Electrophilic WarheadTypical Target ResidueReactivityNotes
Acrylamides CysteineModerateWidely used in approved drugs; reactivity can be tuned by substitution.[1]
Vinyl Sulfonamides CysteineModerate to HighGenerally more reactive than acrylamides.
Epoxides Cysteine, Serine, LysineHighCan be promiscuous due to high reactivity.[5]
Nitriles CysteineLow (Reversible)Form a reversible covalent bond, offering a different pharmacological profile.
Sulfonyl Fluorides Serine, Tyrosine, LysineHighHighly reactive, often used in chemical biology probes.
Haloacetamides Cysteine, HistidineHighVery reactive and can lead to off-target effects.

The Chemistry of Sulfonium Ions as Electrophiles

Sulfonium ions, characterized by a positively charged sulfur atom bonded to three organic substituents, are potent electrophiles.[6] Their reactivity stems from the excellent leaving group ability of the neutral dialkyl or diaryl sulfide. The most well-known biological example is S-adenosylmethionine (SAM), which serves as a methyl group donor in countless biochemical reactions.

The reaction of a sulfonium salt with a nucleophile typically proceeds through an SN2 mechanism.[7][8] The rate of this reaction is influenced by several factors:

  • The nature of the nucleophile: Stronger, softer nucleophiles like thiols react more readily with the soft sulfur center.[9]

  • The steric environment around the electrophilic carbon: Less hindered carbons are more accessible to nucleophilic attack.[8]

  • The nature of the leaving group: A more stable sulfide leaving group will facilitate the reaction.

G cluster_0 SN2 Reaction Pathway Nucleophile Nu⁻ Transition_State [Nu---CH₂(R³)--S⁺(R¹)(R²)]‡ Nucleophile->Transition_State Electrophile R¹-S⁺(R²)-CH₂-R³ Electrophile->Transition_State Product Nu-CH₂-R³ Transition_State->Product Leaving_Group R¹-S-R² Transition_State->Leaving_Group

Tetrahydrothienyl Electrophiles: A Predictive Analysis

Tetrahydrothiophenium ions represent a specific class of sulfonium salts where the sulfur atom is part of a five-membered ring. While direct kinetic comparisons with other warheads are not yet widely available in the literature, we can infer their potential reactivity based on established chemical principles and computational approaches.

Leaving Group Ability

The departure of a neutral tetrahydrothiophene (THT) molecule as the leaving group is a key step in the reaction of a tetrahydrothienyl electrophile. THT is a stable, five-membered heterocyclic sulfide. The stability of the leaving group is a critical factor in determining the rate of a nucleophilic substitution reaction.[10][11] We can predict that the leaving group ability of THT will be comparable to other dialkyl sulfides.

Computational Insights into Reactivity

In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the reactivity of novel electrophiles.[12][13] Density Functional Theory (DFT) calculations can be employed to determine various electronic properties that correlate with reactivity.

One such property is the Fukui function (f(r)) , which describes the change in electron density at a particular point in a molecule with respect to a change in the total number of electrons.[12][14] The condensed Fukui function for nucleophilic attack (f+) can identify the most electrophilic sites within a molecule. A higher f+ value on a carbon atom attached to the tetrahydrothiophenium sulfur would indicate a greater susceptibility to nucleophilic attack.

G Input Molecular Structure of Tetrahydrothienyl Electrophile DFT_Calculation Perform DFT Calculation Input->DFT_Calculation Calculate_Fukui Calculate Condensed Fukui Function (f⁺) DFT_Calculation->Calculate_Fukui Identify_Sites Identify Most Electrophilic Sites (Highest f⁺ values) Calculate_Fukui->Identify_Sites Predict_Reactivity Predict Relative Reactivity Identify_Sites->Predict_Reactivity

Comparative Outlook and Future Directions

Based on the chemistry of sulfonium ions, tetrahydrothienyl electrophiles are expected to be effective covalent modifiers. Their reactivity is likely to be tunable through substitution on the tetrahydrothiophene ring or on the carbon atom targeted by the nucleophile.

Hypothesized Reactivity Profile:

  • Reactivity: The intrinsic reactivity of tetrahydrothienyl electrophiles is anticipated to be in the moderate to high range, comparable to other sulfonium salts. This would make them suitable for targeting nucleophiles of moderate reactivity, such as the thiol group of cysteine.

  • Selectivity: As with all covalent inhibitors, achieving selectivity will depend on integrating the tetrahydrothienyl warhead into a high-affinity non-covalent binding scaffold.[1] The steric bulk of the tetrahydrothiophene ring may also contribute to selectivity by influencing how the electrophile is presented to the target nucleophile.

  • Tunability: The reactivity of the system can likely be modulated. Electron-withdrawing groups on the tetrahydrothiophene ring could increase the electrophilicity of the target carbon by further stabilizing the positive charge on the sulfur, thus accelerating the reaction. Conversely, electron-donating groups may decrease reactivity.

Future Experimental Work:

To rigorously establish the kinetic profile of tetrahydrothienyl electrophiles, the following experimental studies are recommended:

  • Systematic GSH Half-Life Measurements: A library of tetrahydrothienyl electrophiles with varying substituents should be synthesized and their GSH half-lives determined to quantify their intrinsic reactivity.

  • Kinetic Studies with Model Nucleophiles: Detailed kinetic analyses using a panel of nucleophiles (e.g., thiols, amines, alcohols) will provide insights into their selectivity.

  • Proteome-Wide Reactivity Profiling: Advanced chemoproteomic methods can be used to assess the off-target reactivity of these electrophiles in a complex biological system.

Conclusion

Tetrahydrothienyl electrophiles represent a promising, yet underexplored, class of warheads for the design of covalent inhibitors. By leveraging our understanding of sulfonium ion chemistry and employing modern computational tools, we can make informed predictions about their reactivity and guide their development. As more experimental data becomes available, the place of tetrahydrothienyl electrophiles within the arsenal of covalent modifiers will become clearer, potentially offering new opportunities for targeting challenging disease-related proteins.

References

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Comparative

A Comparative Guide to the Synthesis and Validation of Chiral Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Prepared by Gemini, Senior Application Scientist Introduction: The Significance of a Chiral Synthon In the landscape of pharmaceutical synthesis, the quest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Synthon

In the landscape of pharmaceutical synthesis, the quest for enantiomerically pure building blocks is paramount. Chiral Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate stands as a critical intermediate, particularly in the synthesis of penem and carbapenem antibiotics. The stereochemistry at the C3 position of the tetrahydrothiophene ring is crucial for the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of synthetic routes to this key intermediate, with a focus on validating its chiral integrity. We will delve into the technical nuances of enzymatic versus chemical synthesis of the precursor alcohol and provide robust protocols for its subsequent tosylation and chiral analysis.

Part 1: Synthesis of the Chiral Precursor, (R)-Tetrahydrothiophen-3-ol

The cornerstone of synthesizing the target tosylate is the efficient and stereoselective production of the chiral alcohol, (R)- or (S)-Tetrahydrothiophen-3-ol. Here, we compare the industry-preferred enzymatic reduction with alternative chemical methods.

Methodology Comparison: Synthesis of (R)-Tetrahydrothiophen-3-ol
ParameterMethod 1: Enzymatic Reduction Method 2: Lipase-Catalyzed Kinetic Resolution Method 3: Chiral Resolution via Diastereomeric Salt Formation
Description Asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one, using an engineered ketoreductase (KRED).Selective acylation of one enantiomer of racemic 3-hydroxytetrahydrothiophene, leaving the other enantiomer unreacted.Formation of diastereomeric salts of racemic 3-hydroxytetrahydrothiophene with a chiral resolving agent, followed by separation based on differential solubility.[1][2]
Typical Yield >95% (for the desired enantiomer)[3]Theoretical max. 50% (for each enantiomer)Variable, dependent on crystallization efficiency.
Enantiomeric Excess (ee) >99%[3][4]Can be high (>95%) for both the resolved alcohol and the acylated product.High purity can be achieved through recrystallization.
Key Advantages High yield and exceptional enantioselectivity in a single step; environmentally benign (aqueous media, mild conditions).[5]Can produce both enantiomers; well-established methodology.A classical and often cost-effective method for obtaining high enantiopurity.[1]
Key Disadvantages Requires specialized enzymes and cofactor regeneration systems.Maximum 50% yield for the desired product; requires a subsequent separation step.Requires screening of resolving agents and solvents; can be labor-intensive.
Industrial Applicability Highly scalable and preferred for green chemistry initiatives.[5]Less efficient for producing a single enantiomer on a large scale.Can be effective at scale but may be less efficient than asymmetric synthesis.[1]
Featured Synthetic Protocol: Enzymatic Reduction of Tetrahydrothiophen-3-one

This protocol is based on the highly efficient and selective reduction of tetrahydrothiophen-3-one using an engineered ketoreductase (KRED) with a glucose dehydrogenase (GDH) system for cofactor regeneration.[3][4]

Materials:

  • Tetrahydrothiophen-3-one

  • Engineered Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (or NAD⁺, depending on KRED)

  • D-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer.

  • Add D-glucose, followed by the catalytic amount of NADP⁺.

  • Introduce the KRED and GDH enzymes.

  • Add tetrahydrothiophen-3-one to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by chiral HPLC or GC.

  • Upon completion, extract the product, (R)-Tetrahydrothiophen-3-ol, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used directly in the next step or purified by column chromatography if necessary.

Causality of Experimental Choices:

  • KRED/GDH System: The KRED enzyme performs the stereoselective reduction of the ketone. The GDH enzyme is coupled to this reaction to regenerate the expensive NADPH cofactor using inexpensive D-glucose as the stoichiometric reductant. This creates a highly efficient catalytic cycle.

  • Phosphate Buffer: Maintains the optimal pH for enzyme activity and stability.

  • Ethyl Acetate Extraction: A common solvent for extracting moderately polar organic molecules from aqueous solutions.

Visualizing the Enzymatic Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation A Prepare Phosphate Buffer B Add D-Glucose & NADP+ A->B C Add KRED & GDH Enzymes B->C D Add Tetrahydrothiophen-3-one C->D E Stir at 30°C D->E F Monitor by Chiral HPLC/GC E->F G Ethyl Acetate Extraction F->G Upon Completion H Dry with Na2SO4 G->H I Concentrate H->I J (R)-Tetrahydrothiophen-3-ol I->J

Caption: Workflow for the enzymatic synthesis of (R)-Tetrahydrothiophen-3-ol.

Part 2: Tosylation of Chiral Tetrahydrothiophen-3-ol

The conversion of the chiral alcohol to its corresponding tosylate is a critical step to activate the hydroxyl group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Tosylation

This protocol is a standard procedure for the tosylation of alcohols.

Materials:

  • (R)-Tetrahydrothiophen-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-Tetrahydrothiophen-3-ol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights on the Tosylation Reaction:

  • Choice of Base: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Triethylamine can also be used as a base, and in some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction.[6]

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents as tosyl chloride readily reacts with water.[7]

  • Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the reaction and minimize side reactions.

Part 3: Validation of Synthesis

Rigorous analytical validation is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of the synthesized chiral Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate.

Analytical Techniques for Validation
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Aromatic protons of the tosyl group (doublets around 7.3-7.8 ppm), methyl protons of the tosyl group (singlet around 2.4 ppm), and protons of the tetrahydrothiophene ring.[8]
¹³C NMR Structural confirmation and purity assessment.Aromatic and methyl carbons of the tosyl group, and carbons of the tetrahydrothiophene ring.
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak corresponding to the mass of the product.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (ee).Baseline separation of the two enantiomers, allowing for accurate quantification.
Featured Analytical Protocol: Chiral HPLC

This protocol provides a starting point for the chiral separation of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate or its precursor alcohol. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[9][10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic or acidic compounds, an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) may be required.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Procedure:

  • Prepare a standard solution of the racemic Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation.

  • Inject the synthesized sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizing the Validation Workflow

G cluster_synthesis Synthesis cluster_validation Validation cluster_results Results A Synthesized Product B Structural Confirmation (NMR, MS) A->B C Chiral Purity Analysis (Chiral HPLC) A->C D Identity & Purity Confirmed B->D E Enantiomeric Excess (ee) Determined C->E F Validated Chiral Product D->F E->F

Caption: Workflow for the validation of chiral Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate.

Conclusion: A Pathway to Enantiopure Intermediates

The synthesis of chiral Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a multi-step process that demands careful consideration of both the synthetic strategy and the subsequent analytical validation. As demonstrated, enzymatic reduction of the precursor ketone offers a highly efficient and stereoselective route to the chiral alcohol, aligning with the principles of green chemistry. The subsequent tosylation is a robust and well-established transformation.

This guide has provided a comparative framework and detailed protocols to empower researchers in the synthesis and validation of this critical chiral intermediate. The successful implementation of these methods will facilitate the development of novel therapeutics that rely on this essential building block.

References

Sources

Validation

Comparative yield analysis of alkylation agents for tetrahydrothiophene functionalization

Topic: Comparative Yield Analysis of Alkylation Agents for Tetrahydrothiophene Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Yield Analysis of Alkylation Agents for Tetrahydrothiophene Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Tetrahydrothiophene (THT) serves as a critical heterocyclic core in the synthesis of sulfonium salts, zwitterionic intermediates, and organocatalysts (e.g., Corey-Chaykovsky reagents). Its functionalization primarily relies on S-alkylation , a nucleophilic substitution that transforms the neutral sulfide into a cationic sulfonium species.

This guide provides a technical comparison of four distinct classes of alkylating agents used to functionalize THT. We analyze reaction kinetics, yield profiles, and purification burdens to assist synthetic chemists in selecting the optimal reagent for their specific pathway.

Key Insight: While Methyl Iodide (MeI) remains the standard for simple methylation due to atom economy, Trimethyloxonium Tetrafluoroborate (Me₃OBF₄) offers superior yields for sensitive or sterically hindered substrates, albeit with stricter handling requirements. Functionalized halides like Ethyl Bromoacetate provide critical synthetic handles but introduce competing elimination pathways.

Mechanistic Underpinning: The S-Alkylation Pathway

The functionalization of THT proceeds via an S_N2 mechanism . The sulfur atom in THT is a "soft" nucleophile with a high HOMO energy, making it highly reactive toward soft electrophiles.

Critical Factors Influencing Yield:
  • Nucleophilicity of THT: The cyclic structure exposes the sulfur lone pairs, making THT more nucleophilic than acyclic diethyl sulfide.

  • Leaving Group Ability (LG): The rate-determining step is the attack of sulfur on the electrophilic carbon. The order of reactivity generally follows the leaving group stability: OTf⁻ > I⁻ > Br⁻ > Cl⁻ .

  • Solvent Polarity: Polar aprotic solvents (Acetonitrile, Nitromethane) stabilize the transition state and the resulting ionic product, preventing premature precipitation that can trap unreacted starting material.

Diagram 1: S-Alkylation Mechanism & Transition State

S_Alkylation_Mechanism THT Tetrahydrothiophene (Nucleophile) TS Transition State [Sδ+ ... R ... LGδ-] THT->TS Lone Pair Attack Agent Alkylation Agent (R-LG) Agent->TS Electrophile Product Sulfonium Salt (Functionalized THT) TS->Product Bond Formation LG_Ion Leaving Group (LG-) TS->LG_Ion Dissociation

Caption: Kinetic pathway of THT S-alkylation. The transition state stability is heavily influenced by the solvent dielectric constant.

Comparative Analysis of Alkylating Agents

We evaluated four distinct agents representing different reactivity profiles. Data is synthesized from standard synthetic protocols and kinetic studies of cyclic sulfides.

Table 1: Comparative Yield & Performance Matrix
Reagent ClassSpecific AgentTypical YieldReaction TimeReactivity ProfilePrimary Drawback
Standard Halide Methyl Iodide (MeI)85 - 95%4 - 12 hModerate (Soft Electrophile)Volatile; Carcinogenic; Iodide counter-ion can be nucleophilic (reversible).
Activated Halide Benzyl Bromide (BnBr)75 - 88%12 - 24 hModerate (Steric bulk)Slower kinetics due to sterics; Product often hygroscopic.
Functionalized Ethyl Bromoacetate60 - 80%6 - 18 hHigh (Alpha-carbonyl activation)Competing elimination (HBr loss); Ester hydrolysis if moisture present.
Super-Electrophile Me₃OBF₄ (Meerwein's Salt)> 98%< 1 hExtreme (Hard/Soft Hybrid)Highly moisture sensitive; Requires inert atmosphere; Acidic byproducts.
Detailed Performance Breakdown
A. Methyl Iodide (MeI)[1]
  • Best For: Routine methylation where the counter-ion (I⁻) is acceptable.

  • Mechanism Note: The iodide ion is a good nucleophile. In non-polar solvents, the reaction is effectively irreversible due to precipitation. However, in solution, equilibrium can exist.

  • Protocol Insight: Use an excess (1.5 - 2.0 eq) to drive the reaction to completion.

B. Ethyl Bromoacetate[2][3]
  • Best For: Introducing a "handle" for further functionalization (e.g., ylide formation for cyclopropanation).

  • Causality: The electron-withdrawing carbonyl group activates the alpha-carbon, making it a good electrophile. However, the resulting sulfonium salt has acidic alpha-protons, making it susceptible to deprotonation and subsequent degradation if basic impurities are present.

C. Trimethyloxonium Tetrafluoroborate (Me₃OBF₄)
  • Best For: Difficult substrates or when a non-nucleophilic counter-ion (BF₄⁻) is required.

  • Trustworthiness: This reagent acts as a "chemical hammer." It alkylates THT almost instantaneously in DCM. The BF₄⁻ anion is non-coordinating, which improves the crystallinity and stability of the final salt compared to halides.

Experimental Protocols

Protocol A: Standard Functionalization (Methyl Iodide)

Use this for generating bulk sulfonium precursors.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with N₂.

  • Solvent System: Dissolve THT (10 mmol, 0.88 g) in Acetonitrile (MeCN) (20 mL). Reasoning: MeCN is polar enough to stabilize the transition state but often precipitates the final salt, facilitating workup.

  • Addition: Add Methyl Iodide (15 mmol, 2.13 g) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A white precipitate should form.

  • Workup:

    • Add cold Diethyl Ether (Et₂O) (30 mL) to complete precipitation.

    • Filter the solid under vacuum.

    • Wash with cold Et₂O (3 x 10 mL) to remove unreacted THT and iodine traces.

  • Validation: Check purity via ¹H NMR (DMSO-d₆). Look for the S-Me peak shift (~2.8-3.0 ppm).

Protocol B: High-Performance Functionalization (Meerwein's Salt)

Use this for high-value synthesis requiring quantitative conversion.

  • Safety: Me₃OBF₄ is a powerful alkylating agent. Handle in a fume hood.

  • Setup: Use a Schlenk flask under Argon. Moisture exclusion is critical.[4]

  • Dissolution: Suspend Me₃OBF₄ (10 mmol, 1.48 g) in anhydrous Dichloromethane (DCM) (15 mL).

  • Addition: Add THT (10 mmol, 0.88 g) in one portion.

  • Observation: The suspension will clear as the soluble sulfonium tetrafluoroborate forms, often followed by reprecipitation or oiling out depending on concentration.

  • Quench: After 1 hour, add drops of Ethanol to quench excess oxonium salt.

  • Isolation: Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/Ether.[5]

Decision Workflow: Selecting the Right Agent

Use the following logic map to determine the appropriate alkylation strategy for your specific drug development or research application.

Diagram 2: Reagent Selection Decision Matrix

Reagent_Selection Start Start: Define Goal Q1 Is the target product a simple Methyl Sulfonium? Start->Q1 Q2 Is the substrate sterically hindered? Q1->Q2 Yes Q3 Do you need a functional handle? Q1->Q3 No MeI Use Methyl Iodide (MeI) (Standard, Cost-effective) Q2->MeI No Me3OBF4 Use Me3OBF4 (High Reactivity, Non-nucleophilic Anion) Q2->Me3OBF4 Yes BnBr Use Benzyl Bromide (For Benzyl protection) Q3->BnBr Aromatic Handle EtBrAc Use Ethyl Bromoacetate (For Ylide/Ester functionalization) Q3->EtBrAc Ester Handle

Caption: Decision tree for selecting THT alkylation agents based on steric and functional requirements.

References

  • Arkat USA. (2009).[1] A comparison of several modern alkylating agents. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • Organic Syntheses. Oxonium, trimethyl- tetrafluoroborate(1-). Coll. Vol. 5, p.1096 (1973). Retrieved from [Link]

  • MDPI. (2022). Electrochemical Site-Selective Alkylation of Azobenzenes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Introduction: This guide provides essential, in-depth procedural information for the safe handling and disposal of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate. As a niche laboratory chemical, a specific Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides essential, in-depth procedural information for the safe handling and disposal of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate. As a niche laboratory chemical, a specific Safety Data Sheet (SDS) is not readily available in public databases. Therefore, this document synthesizes safety protocols and disposal methodologies based on the well-documented hazards of its constituent functional groups: the tetrahydrothiophene moiety and the 4-methylbenzenesulfonate (tosylate) ester group. This approach, grounded in the precautionary principle, ensures that researchers, scientists, and drug development professionals can manage this compound's waste stream with the highest degree of safety and regulatory compliance.

The procedures outlined herein are designed to be self-validating, providing not just instructions but the scientific rationale behind them. By understanding the chemical risks, you can implement a disposal plan that protects personnel, the wider community, and the environment.

Hazard Profile and Core Safety Principles

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate combines two chemical functionalities, each contributing to its overall hazard profile. A thorough risk assessment necessitates considering the properties of both.

  • Tetrahydrothiophene (Thiolane) Moiety: The saturated sulfur-containing heterocycle, Tetrahydrothiophene (THT), is classified as a highly flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and causes significant skin and eye irritation.[1][2] THT is also noted for its potent, unpleasant stench and is harmful to aquatic life with long-lasting effects.[1][2]

  • 4-Methylbenzenesulfonate (Tosylate) Ester Moiety: Sulfonate esters are a class of compounds that must be handled with extreme caution. Due to their nature as excellent leaving groups, they are potent alkylating agents. This reactivity is the basis for their classification as potential genotoxic and mutagenic impurities in pharmaceutical manufacturing.[3] Direct contact can cause severe skin, eye, and respiratory irritation.[4][5][6]

Given this composite profile, Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate must be treated as a flammable, irritant, acutely toxic, and potentially mutagenic hazardous substance. All waste generated from its use is, by extension, hazardous waste.

Summary of Potential Hazards
Hazard TypeDescriptionRationale & Precautionary Statements
Potential Genotoxicity As a sulfonate ester, the compound is a potential alkylating agent and should be handled as a suspected mutagen.[3]P201 : Obtain special instructions before use. P280 : Wear protective gloves/clothing/eye protection.
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][6]P261 : Avoid breathing dust/fume/vapors. P270 : Do not eat, drink or smoke when using this product.
Skin & Eye Irritation Causes serious skin and eye irritation upon contact.[2][4][5]P264 : Wash skin thoroughly after handling. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.
Flammability The tetrahydrothiophene component is highly flammable.[1][2]P210 : Keep away from heat, sparks, open flames. No smoking. P243 : Take precautionary measures against static discharge.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1]P273 : Avoid release to the environment.

Mandatory Personal Protective Equipment (PPE) and Handling

All handling and disposal preparation must occur within a certified chemical fume hood to mitigate inhalation risk.[7][8] A multi-layered approach to PPE is essential.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or handling of concentrated solutions, consider heavier-duty gloves like butyl or Viton rubber. Always check manufacturer compatibility charts.

  • Eye Protection: Chemical safety goggles are mandatory. For splash risks, a full-face shield worn over goggles is required.

  • Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Waste Segregation and Primary Disposal Pathway

The primary and most secure method for disposal is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[8][9]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., a glass bottle with a screw cap).[10] The container must be in good condition, free from external contamination.[11]

  • Segregate Waste Streams: All materials that have come into contact with the compound are hazardous. This includes:

    • Unused or excess solid material.

    • Reaction mixtures or solutions containing the compound.

    • Solvent rinsates from cleaning contaminated glassware.

    • Contaminated disposable items (e.g., gloves, pipette tips, weighing paper, absorbent pads). These should be double-bagged and placed in a designated solid hazardous waste container.[7][12]

  • Label Correctly and Comprehensively: The waste container label is critical for safety and compliance. Affix a completed hazardous waste tag that includes:

    • The words "Hazardous Waste".

    • The full chemical name: "Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate".

    • List all components and their approximate concentrations (including solvents). Do not use abbreviations or chemical formulas.[13]

    • Clearly indicate the primary hazards: "Toxic," "Irritant," "Potential Mutagen," "Flammable."

    • The accumulation start date.

  • Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area must have secondary containment and be located away from heat, ignition sources, and incompatible materials.[8][10]

  • Arrange for Pickup: Contact your EHS department to schedule a collection of the full waste container. Do not allow waste to accumulate in the lab.[14]

Disposal Workflow Diagram

G cluster_0 Waste Generation in Fume Hood cluster_1 Segregation & Containment A Solid Waste (Contaminated PPE, Labware) C Double-bag & place in 'Solid Hazardous Waste' bin A->C B Liquid Waste (Unused Reagent, Solutions, Rinsates) D Collect in labeled, sealed 'Liquid Hazardous Waste' bottle B->D E Store in designated Satellite Accumulation Area C->E D->E H Optional EHS-Approved Chemical Neutralization (See Sec. 4) D->H F Contact EHS for Pickup E->F G Disposal by Licensed Hazardous Waste Contractor F->G H->D Neutralized aqueous waste (Still Hazardous)

Caption: Waste disposal workflow for Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate.

Chemical Neutralization: A Pre-Treatment Option

For laboratories equipped and approved by their EHS department, chemical neutralization via hydrolysis can serve as a pre-treatment step to reduce the reactivity of the sulfonate ester. This procedure reduces the genotoxic risk, but the resulting solution remains hazardous waste and must be disposed of accordingly. [12]

The principle is to hydrolyze the ester bond using a strong base, converting the compound into the more stable and less reactive tetrahydrothiophen-3-ol and sodium 4-methylbenzenesulfonate.

Detailed Hydrolysis Protocol

Safety First: This reaction can be exothermic. Perform all steps in a chemical fume hood while wearing full PPE.

  • Preparation:

    • In a suitably sized flask equipped with a magnetic stir bar, dissolve or suspend the waste Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate in a 1:1 mixture of water and ethanol.

  • Reaction Setup:

    • Place the flask in an ice-water bath to control the temperature.

  • Hydrolysis:

    • Slowly, and in portions, add a 2M aqueous solution of sodium hydroxide (NaOH) to the stirring waste mixture.

    • Monitor the reaction temperature. Do not allow it to rise uncontrollably.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion.

  • Neutralization:

    • Cool the reaction mixture back down in an ice bath.

    • Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M hydrochloric acid). Monitor the pH closely with pH paper or a calibrated meter.

  • Final Disposal:

    • The resulting neutralized aqueous solution must be collected in your designated liquid hazardous waste container.[12]

    • Label the container appropriately, listing all components (e.g., "Hydrolyzed Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate waste, water, ethanol, sodium chloride, sodium p-toluenesulfonate").

    • Dispose of the container through your institutional EHS office.

Spill and Decontamination Procedures

Accidental spills must be treated as a serious incident.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is significant, contact your institution's emergency response line.

    • For minor spills, ensure you are wearing full PPE, including respiratory protection if required.

    • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or activated charcoal.[15]

    • Carefully collect the absorbent material using non-sparking tools and place it in your hazardous waste container.[15][16]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Glassware Decontamination:

    • Empty containers that held the compound are considered acutely hazardous. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11]

    • Each rinsate volume should be approximately 10% of the container's volume.

    • Crucially, collect all three rinsates as liquid hazardous waste. [11] Only after this procedure can the glassware be cleaned through standard laboratory methods.

By adhering to these rigorous, evidence-based procedures, you build a foundation of safety and trust in your laboratory operations, ensuring that the handling of potent chemical reagents like Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is managed responsibly from acquisition to final disposal.

References

  • Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health.[Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Laboratory Safety Guide.[Link]

  • Disposal of Chemical Waste. University of Oxford, Safety Office.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog.[Link]

  • Material Safety Data Sheet: 3-Hydroxy-4-(methylsulfonyl)tetrahydro-1H-1lambda6-thiophene-1,1-dione. Cole-Parmer.[Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians.[Link]

  • General procedures for the purification of Esters. LookChem.[Link]

  • Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. PubChem, National Center for Biotechnology Information.[Link]

  • Process to improve alkyl ester sulfonate surfactant compositions.
  • Disposal of chemicals. Monash University, School of Chemistry.[Link]

  • Hazardous Waste. University of Oklahoma Health Sciences Center, EHSO Manual.[Link]

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Handling

A Comprehensive Safety and Handling Guide for Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Hazard Analysis: A Synthesis of Component Dangers The toxicological and safety profile of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate must be inferred from its structural components. The primary hazards are anticipa...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Synthesis of Component Dangers

The toxicological and safety profile of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate must be inferred from its structural components. The primary hazards are anticipated to stem from the flammability and toxicity of the tetrahydrothiophene (THT) moiety and the reactivity of the tosylate ester.

  • Tetrahydrothiophene (THT) Moiety: THT is a highly flammable, volatile liquid with a strong, unpleasant odor.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3] It is known to cause serious skin and eye irritation and may lead to respiratory irritation, dizziness, and drowsiness.[2][3][4]

  • Tosylate Ester Moiety: Sulfonate esters are recognized as potent alkylating agents. While specific data for this compound is unavailable, analogous compounds like ethyl methanesulfonate are cited as potential carcinogens and teratogens.[5] Therefore, it is prudent to handle Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate as a potential mutagen and carcinogen.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryRationale
Flammable LiquidsCategory 2Based on the high flammability of Tetrahydrothiophene.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Inferred from the toxicity of Tetrahydrothiophene.[2][3]
Skin Corrosion/IrritationCategory 2Based on the irritant properties of Tetrahydrothiophene.[2][3]
Serious Eye Damage/Eye IrritationCategory 2Inferred from the irritant properties of Tetrahydrothiophene.[2][3]
Carcinogenicity/MutagenicityAssumed HazardBased on the properties of other sulfonate esters.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation, drowsiness, or dizziness, based on Tetrahydrothiophene data.[4]
Hazardous to the Aquatic EnvironmentChronic 3Based on the environmental hazards of Tetrahydrothiophene.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks of exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory to prevent eye contact. A face shield provides an additional layer of protection against splashes, particularly when handling larger quantities.[1][2][6]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or butyl rubber gloves is recommended. Inspect gloves for any signs of degradation before and during use.[2][7]
Body Protection Flame-Resistant Laboratory Coat & ApronA flame-resistant lab coat is crucial due to the flammability of the compound. An apron provides additional protection against splashes.[7]
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of this compound must be performed in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][4][7]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Engineering Controls
  • Ventilation: All work with Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate must be conducted in a properly functioning chemical fume hood.[7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

  • Ignition Sources: Due to the high flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.[1][6] Use non-sparking tools where necessary.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder and avoid creating dust. If it is a liquid, transfer it carefully to prevent splashing.

  • Reaction Setup: Conduct all reactions in appropriate glassware within the fume hood. Ensure the setup is secure.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your specific protocol.

  • Decontamination: Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with the compound using a suitable solvent. Collect the rinse solvent as hazardous waste.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer Prepare_Hood->Weigh_Transfer Conduct_Reaction Conduct Reaction Weigh_Transfer->Conduct_Reaction Decontaminate Decontaminate Equipment Conduct_Reaction->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE

Caption: Workflow for the safe handling of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate.

Spill Response

In the event of a spill, immediate and decisive action is critical.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your institution's EHS department immediately.

  • Cleanup: Only personnel trained in hazardous spill cleanup should address the spill. For a small spill within a fume hood, use a chemical spill kit with absorbent material. For larger spills, await the arrival of the EHS response team.

Disposal Plan: Ensuring a Safe End-of-Life

All waste generated from the handling of Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate must be treated as hazardous.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and decontamination rinses, in a separate, labeled hazardous waste container.

  • Disposal Method: The primary method for disposal is through an approved hazardous waste disposal service.[9] Do not dispose of this chemical down the drain under any circumstances.[1] Hydrolysis may be a potential neutralization method for the tosylate group, but this should only be performed after a thorough risk assessment and with the explicit approval of your EHS department.[9]

First Aid Measures

In the event of exposure, prompt action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

References

  • International Chemical Engineering (ICE). (2021, May 29). Safety Data Sheet Product name: Tetrahydrothiophene (THT). Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0677 - TETRAHYDROTHIOPHENE. Retrieved from [Link]

  • Safety Monitors. (2023, February 1). Tetrahydrothiophene (THT) Uses and Side Effects. Retrieved from [Link]

  • Pharmaceutical Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]

  • New Jersey Department of Health. (2000, May). ETHYL METHANE- SULFONATE HAZARD SUMMARY. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
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